Product packaging for Methyl pyrimidine-4-carboxylate(Cat. No.:CAS No. 2450-08-0)

Methyl pyrimidine-4-carboxylate

Numéro de catalogue: B030229
Numéro CAS: 2450-08-0
Poids moléculaire: 138.12 g/mol
Clé InChI: GXZQHMHLHHUHAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

methyl 4-Pyrimidine carboxylate is a synthetic intermediate useful for pharmaceutical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B030229 Methyl pyrimidine-4-carboxylate CAS No. 2450-08-0

Propriétés

IUPAC Name

methyl pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6(9)5-2-3-7-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZQHMHLHHUHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291809
Record name methyl pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2450-08-0
Record name 2450-08-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78314
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyrimidine-4-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its pyrimidine (B1678525) core is a key structural motif in numerous biologically active molecules, including nucleobases. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in areas such_as reaction optimization, purification, formulation, and quality control. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and an analysis of its spectroscopic characteristics.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and under different temperature and pressure conditions.

PropertyValueReference(s)
Molecular Formula C₆H₆N₂O₂[1][2][3]
Molecular Weight 138.12 g/mol [1][2][3]
Appearance Crystalline solid[3]
Melting Point 63 °C[1]
Boiling Point 224 °C[1]
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2) (10 mg/ml).[3]
CAS Number 2450-08-0[1][2][3]
SMILES COC(=O)c1ccncn1[3]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized experimental protocols for measuring the key physical properties of solid organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated slowly and uniformly in a capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the melting point apparatus.

  • Heating: The apparatus is heated gently. The rate of heating should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement start Start grind Grind Sample start->grind fill Fill Capillary Tube grind->fill setup Setup Apparatus fill->setup heat Heat Slowly setup->heat observe Observe & Record T1 and T2 heat->observe end End observe->end caption Workflow for Melting Point Determination

Workflow for Melting Point Determination
Determination of Boiling Point

While this compound is a solid at room temperature, its boiling point is a key characteristic for purification by distillation under reduced pressure or for understanding its thermal stability.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities, the Siwoloboff method is commonly used.

Apparatus:

  • Thiele tube or other heating bath

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the sample.

  • Apparatus Setup: The fusion tube is attached to a thermometer and placed in the heating bath.

  • Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and escape as a stream of bubbles.

  • Observation: The heating is stopped when a continuous and rapid stream of bubbles emerges from the capillary. The liquid is allowed to cool.

  • Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is a crucial property for selecting appropriate solvents for reactions, recrystallization, and formulation.

Principle: The solubility of a solute in a solvent is determined by observing the formation of a homogeneous solution at a specific temperature.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rod

  • Graduated pipettes or cylinders

  • Balance

Procedure:

  • Qualitative Assessment: A small, known amount of this compound (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A small volume of the solvent to be tested (e.g., 1 mL) is added.

  • Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

  • Observation: The mixture is observed to see if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If not, it is considered insoluble or sparingly soluble.

  • Quantitative Measurement: To determine the precise solubility (e.g., in mg/mL), a saturated solution is prepared by adding an excess of the solid to a known volume of the solvent. The mixture is stirred until equilibrium is reached. The undissolved solid is then filtered off, and the concentration of the solute in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC after solvent evaporation).

Spectroscopic Data Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this compound are not publicly available in the searched databases, the expected chemical shifts can be predicted based on the structure and data from similar pyrimidine derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyrimidine ring and the three protons of the methyl ester group. The aromatic protons would likely appear as distinct signals in the downfield region (typically δ 7-9 ppm) due to the electron-withdrawing nature of the nitrogen atoms and the carboxylate group. The methyl protons of the ester group would appear as a sharp singlet in the upfield region (typically δ 3.5-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals. The carbonyl carbon of the ester group would be the most downfield signal (around δ 160-170 ppm). The carbons of the pyrimidine ring would appear in the aromatic region (δ 120-160 ppm), with their specific shifts influenced by the positions of the nitrogen atoms and the substituent. The methyl carbon of the ester would be the most upfield signal (around δ 50-60 ppm).

nmr_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition start Start dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert acquire Acquire Spectrum insert->acquire process Process Data acquire->process end End process->end caption General Workflow for NMR Spectroscopy

General Workflow for NMR Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Expected Absorptions:

  • C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the carbonyl group of the ester.

  • C-O Stretch: An absorption band for the C-O single bond of the ester is expected around 1200-1300 cm⁻¹.

  • C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (138.12 g/mol ) is expected.

  • Fragmentation: Common fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 107, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 79.

Conclusion

This technical guide has provided a detailed overview of the core physical properties of this compound, along with standardized experimental protocols for their determination. The tabulated data and procedural outlines are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. The included spectroscopic analysis, while predictive in the absence of published spectra, offers a foundational understanding for structural confirmation and purity assessment. A thorough grasp of these physical and spectroscopic properties is paramount for the successful application of this versatile chemical intermediate in scientific research and industrial processes.

References

An In-depth Technical Guide on the Solubility of Methyl Pyrimidine-4-Carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like methyl pyrimidine-4-carboxylate is a critical physicochemical property that influences its behavior throughout the drug development process. From route scouting and crystallization to formulation and bioavailability, solubility data informs key decisions. This guide provides the necessary protocols and logical frameworks for researchers to systematically determine the solubility of this compound in a range of common organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not extensively published. Therefore, this section provides a structured template for researchers to record their experimentally determined solubility data. This standardized format allows for easy comparison and interpretation of results across different solvents and conditions.

Table 1: Experimental Solubility of this compound in Organic Solvents

Organic SolventChemical FormulaPolarity IndexSolubility at 25°C ( g/100 mL)Solubility at 40°C ( g/100 mL)Observations
Alcohols
MethanolCH₃OH5.1Data to be determinedData to be determined
EthanolC₂H₅OH4.3Data to be determinedData to be determined
IsopropanolC₃H₈O3.9Data to be determinedData to be determined
Ketones
AcetoneC₃H₆O5.1Data to be determinedData to be determined
Esters
Ethyl AcetateC₄H₈O₂4.4Data to be determinedData to be determined
Ethers
Diethyl EtherC₄H₁₀O2.8Data to be determinedData to be determined
Tetrahydrofuran (THF)C₄H₈O4.0Data to be determinedData to be determined
Amides
Dimethylformamide (DMF)C₃H₇NO6.4Data to be determinedData to be determined
Sulfoxides
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Data to be determinedData to be determined
Halogenated
Dichloromethane (DCM)CH₂Cl₂3.1Data to be determinedData to be determined
ChloroformCHCl₃4.1Data to be determinedData to be determined
Hydrocarbons
TolueneC₇H₈2.4Data to be determinedData to be determined
HexaneC₆H₁₄0.1Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid compound in an organic solvent.

This is a widely accepted method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Accurately pipette a known volume of the selected organic solvent into the vial.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time to reach equilibrium. This can take several hours to days, and preliminary experiments may be needed to determine the equilibration time.[1]

  • Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for the solid to settle.[1]

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.[1]

  • Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

  • Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

This method is useful for compounds with a chromophore and can be faster than the gravimetric method.

Objective: To determine the solubility of this compound using UV-Vis spectroscopy.

Materials:

  • This compound (solid)

  • Selected organic solvent

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • Constant temperature shaker bath

  • Syringe filters

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or close to it).

  • Prepare a Saturated Solution:

    • Follow steps 1-7 from the Gravimetric Method to prepare a saturated solution at a constant temperature and filter the supernatant.

  • Measure Absorbance:

    • Dilute the filtered supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Calculate Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

    • Convert the concentration to the desired units (e.g., g/100 mL).

Visualization of Workflows and Logical Relationships

Visual diagrams can aid in understanding the experimental processes and decision-making involved in solubility studies.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent seal_vial Seal vial add_solvent->seal_vial shake Agitate at constant temperature seal_vial->shake settle Allow solid to settle shake->settle filter Filter supernatant settle->filter evaporate Evaporate solvent filter->evaporate dilute Dilute supernatant filter->dilute weigh Weigh residue evaporate->weigh calc_g Calculate solubility weigh->calc_g measure_abs Measure absorbance dilute->measure_abs calc_s Calculate solubility from calibration curve measure_abs->calc_s

Caption: Experimental workflow for determining solubility.

solubility_screening_logic cluster_screening Solvent Screening cluster_heating Heating Test cluster_cooling Cooling & Crystallization cluster_decision Decision start Define Application (e.g., Crystallization, Reaction) test_solvents Test solubility in a range of solvents at room temperature start->test_solvents soluble Soluble at RT test_solvents->soluble Yes insoluble Insoluble at RT test_solvents->insoluble No reaction_solvent Potential Reaction Solvent soluble->reaction_solvent heat_test Heat insoluble mixture insoluble->heat_test dissolves_hot Dissolves when hot heat_test->dissolves_hot Yes insoluble_hot Remains insoluble when hot heat_test->insoluble_hot No cool_test Cool the hot solution dissolves_hot->cool_test poor_crystallization Poor for Crystallization insoluble_hot->poor_crystallization crystals_form Crystals form upon cooling cool_test->crystals_form Yes no_crystals No crystals form cool_test->no_crystals No good_crystallization Good for Crystallization crystals_form->good_crystallization no_crystals->poor_crystallization

Caption: Logical flow for solvent screening for crystallization.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is sparse in the literature, this guide provides the essential tools for researchers to generate this critical data. The detailed experimental protocols for the gravimetric and spectroscopic methods, along with the structured data table and visual workflows, offer a comprehensive framework for systematic solubility studies. The generation and dissemination of such data will be invaluable to the scientific community, particularly those in the field of drug discovery and development, by facilitating more efficient and informed research.

References

In-depth Technical Guide: ¹H NMR Spectrum of Methyl Pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of methyl pyrimidine-4-carboxylate. Due to the limited availability of direct experimental data in publicly accessible databases, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. It includes a comprehensive table of predicted chemical shifts, coupling constants, and signal multiplicities, a detailed experimental protocol for acquiring such a spectrum, and a visual representation of the molecule's proton network.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These values are estimated based on the known chemical shifts of the parent pyrimidine (B1678525) molecule and the expected electronic effects of the methyl carboxylate substituent at the C4 position. The electron-withdrawing nature of the ester group is anticipated to deshield the adjacent protons, particularly H5.

Proton Predicted Chemical Shift (δ) in ppm Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H2~9.3Singlet (s)-
H6~9.0Doublet (d)~5.0
H5~7.8Doublet (d)~5.0
-OCH₃~4.0Singlet (s)-

Note: These are estimated values and may vary from experimentally determined data.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may also be used depending on solubility and desired chemical shift dispersion.

  • Concentration: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Probe: A standard 5 mm broadband or inverse-detection probe.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shift range for aromatic and ester methyl protons.

    • Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

    • Number of Scans: A sufficient number of scans (typically 8 to 16) should be co-added to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz is typical) to the Free Induction Decay (FID) followed by Fourier transformation.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak and determine the multiplicities and coupling constants.

Visualization of Proton Signaling

The following diagram illustrates the structure of this compound and the through-bond coupling interactions between the aromatic protons.

Caption: Structure and proton coupling in this compound.

13C NMR spectral data for methyl pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Despite comprehensive searches across various scientific databases and literature, the specific experimental could not be located. While spectral data for numerous related pyrimidine (B1678525) derivatives are available, the precise chemical shifts for the target molecule remain elusive in the reviewed literature.

This guide will, therefore, present a detailed overview of the expected 13C NMR spectral characteristics of methyl pyrimidine-4-carboxylate based on established principles of NMR spectroscopy and data from analogous structures. Additionally, a generalized experimental protocol for acquiring 13C NMR data is provided for researchers aiming to characterize this compound.

Predicted 13C NMR Spectral Data

The chemical shifts in 13C NMR spectroscopy are highly dependent on the electronic environment of each carbon atom. For this compound, the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the carboxylate group will significantly influence the spectrum.

Structure and Carbon Numbering:

Figure 1. Structure of this compound with Atom Numbering.

Predicted Chemical Shift Ranges:

Based on the analysis of similar pyrimidine and carboxylate-containing compounds, the expected 13C NMR chemical shift ranges for this compound in a standard deuterated solvent like CDCl₃ are summarized below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2155 - 165Located between two electronegative nitrogen atoms, leading to significant deshielding.
C4150 - 160Attached to a nitrogen atom and the electron-withdrawing carboxylate group, resulting in a downfield shift.
C5120 - 130Primarily influenced by the adjacent C4 and C6, expected to be the most upfield of the aromatic carbons.
C6150 - 160Situated between a nitrogen atom and a carbon atom, experiencing deshielding from the adjacent nitrogen.
C=O160 - 170Carbonyl carbon of the ester group, typically found in this downfield region.
OCH₃50 - 60Methyl carbon of the ester group, a characteristic upfield signal.

Experimental Protocol for 13C NMR Spectroscopy

For researchers intending to acquire 13C NMR data for this compound, the following general protocol can be employed.

Instrumentation:

  • A high-resolution NMR spectrometer with a proton-carbon dual probe (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 10-20 mg of pure this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may influence the chemical shifts slightly.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

  • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm) or the TMS signal to 0 ppm.

  • Integrate the peaks if desired (note that 13C NMR peak integrals are not always directly proportional to the number of carbons without specific experimental setups).

Workflow for NMR Analysis:

G A Sample Preparation B NMR Spectrometer Setup A->B Insert Sample C Data Acquisition B->C Set Parameters D Data Processing C->D FID E Spectral Analysis D->E Processed Spectrum

Spectroscopic Analysis of Methyl Pyrimidine-4-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of methyl pyrimidine-4-carboxylate, a key heterocyclic compound with applications in pharmaceutical synthesis.[1] This document outlines the expected spectroscopic data, detailed experimental protocols for its characterization, and visual workflows to guide researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, compiled from spectral databases and analogous compounds.

Table 1: ¹H NMR Spectroscopic Data
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~9.3s-
H-5~8.0d~5.0
H-6~9.1d~5.0
-OCH₃~4.0s-
Note: Predicted values based on pyrimidine (B1678525) derivatives. Solvent: CDCl₃.
Table 2: ¹³C NMR Spectroscopic Data
CarbonChemical Shift (δ, ppm)
C-2~158
C-4~155
C-5~122
C-6~157
C=O~165
-OCH₃~53
Note: Predicted values based on pyrimidine and pyridine (B92270) derivatives. Solvent: CDCl₃.[2][3]
Table 3: FT-IR Spectroscopic Data
Functional GroupAbsorption Range (cm⁻¹)Intensity
C-H (aromatic)3100-3000Medium
C=O (ester)1725-1740Strong
C=N1650-1550Medium-Strong
C=C1580-1475Medium-Strong
C-O (ester)1300-1100Strong
Note: Characteristic absorption ranges for aromatic esters and pyrimidine rings.
Table 4: Mass Spectrometry Data
m/zProposed Fragment
138[M]⁺ (Molecular Ion)
107[M - OCH₃]⁺
79[M - COOCH₃]⁺ (Pyrimidine ring)
Note: Predicted fragmentation pattern based on the mass spectrometric study of 4-pyrimidine carboxylic acids.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

2.1.1 Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is sufficient for analysis (typically 4-5 cm).

2.1.2 ¹H NMR Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-2 second relaxation delay).

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2.1.3 ¹³C NMR Acquisition

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.

  • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of solid this compound using the KBr pellet method.[5]

2.2.1 Sample Preparation (KBr Pellet)

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Place a portion of the mixture into a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5]

2.2.2 FT-IR Spectrum Acquisition

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • The final spectrum will be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

This protocol details the analysis of this compound using Electron Ionization (EI) Mass Spectrometry.[6]

2.3.1 Sample Introduction

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid can be placed in a capillary tube.

2.3.2 Data Acquisition

  • Ionize the sample using a standard electron energy of 70 eV.[7]

  • The generated ions are then accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Scan the desired mass range (e.g., m/z 30-200).

  • The detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflows and Relationships

The following diagrams illustrate the analytical workflow and a key logical relationship in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (EI) Prep_MS->MS Process_NMR Process FID & Assign Peaks NMR->Process_NMR Process_IR Identify Functional Groups IR->Process_IR Process_MS Analyze Fragmentation Pattern MS->Process_MS Structure Structural Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for the Spectroscopic Analysis.

Mass_Spec_Fragmentation Mol_Ion [M]⁺ m/z 138 Neutral1 - •OCH₃ Mol_Ion->Neutral1 Neutral2 - •COOCH₃ Mol_Ion->Neutral2 Frag1 [M - OCH₃]⁺ m/z 107 Frag2 [M - COOCH₃]⁺ m/z 79 Neutral1->Frag1 Neutral2->Frag2

Caption: Proposed EI-MS Fragmentation Pathway.

References

An In-depth Technical Guide to the Core Chemical Properties of Methyl Pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyrimidine-4-carboxylate is a pivotal synthetic intermediate in the landscape of pharmaceutical and medicinal chemistry. Its strategic importance lies in its versatile pyrimidine (B1678525) core, which is a fundamental structural motif in a vast array of biologically active molecules, including antiviral and anticancer agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, offering a detailed examination of its synthesis, analytical characterization, and physicochemical parameters. The information presented herein is intended to serve as a crucial resource for researchers and professionals engaged in drug discovery and development, facilitating the strategic application of this compound in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the tables below, providing a consolidated reference for laboratory applications.[1][2][3][4][5][6][7][8]

Table 1: General Chemical Properties
PropertyValue
Chemical Name This compound
Synonyms Pyrimidine-4-carboxylic acid methyl ester, Methyl 4-pyrimidinecarboxylate, NSC 78314
CAS Number 2450-08-0
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
Canonical SMILES COC(=O)c1ccncn1
InChI Key GXZQHMHLHHUHAM-UHFFFAOYSA-N
Appearance Crystalline solid
Purity ≥98%
Table 2: Physicochemical Data
PropertyValue
Melting Point 63-68 °C
Boiling Point 224 °C
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 25 mg/mLPBS (pH 7.2): 10 mg/mL
λmax 257 nm

Synthesis Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the esterification of pyrimidine-4-carboxylic acid. Below is a generalized experimental protocol based on established chemical literature.

Esterification of Pyrimidine-4-carboxylic Acid

This protocol describes the synthesis of this compound from its corresponding carboxylic acid.

Materials:

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend pyrimidine-4-carboxylic acid in anhydrous dichloromethane. Add a catalytic amount of DMF. To this suspension, add thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure. Add toluene to the residue and evaporate again to ensure complete removal of residual thionyl chloride.

  • Esterification: Dissolve the crude acid chloride in anhydrous methanol and stir the solution at room temperature overnight.

  • Work-up and Purification: Remove the methanol under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford pure this compound.

A logical workflow for this synthesis is depicted in the following diagram:

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reaction1 Acid Chloride Formation cluster_reaction2 Esterification cluster_purification Purification cluster_end Final Product start Pyrimidine-4-carboxylic Acid reagent1 SOCl₂ or (COCl)₂ DCM, cat. DMF step1 Formation of Pyrimidine-4-carbonyl chloride reagent1->step1 reagent2 Anhydrous Methanol step2 Formation of This compound reagent2->step2 purification Recrystallization or Column Chromatography step2->purification end Pure this compound purification->end

Synthesis Workflow

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Expected Signals: The spectrum is expected to show signals corresponding to the aromatic protons of the pyrimidine ring and a singlet for the methyl ester protons. The chemical shifts and coupling constants are characteristic of the substitution pattern on the pyrimidine ring. For the closely related methyl 5-bromo-4-pyrimidinecarboxylate, the following peaks have been reported: δ 4.04 (s, 3H), 9.02 (s, 1H), 9.21 (s, 1H) ppm in CDCl₃.[4]

¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, often requiring a larger number of scans for adequate signal-to-noise.

  • Expected Signals: The spectrum will display signals for the carbonyl carbon of the ester, the methyl carbon, and the distinct carbons of the pyrimidine ring.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Nujol Mull: Grind the sample with a drop of Nujol oil to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Characteristic Bands:

  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): Bands are expected in the 1250-1000 cm⁻¹ region.

  • C=N and C=C Stretch (Aromatic Ring): Multiple bands are expected in the 1600-1450 cm⁻¹ region.

  • C-H Stretch (Aromatic and Methyl): Signals will appear around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (methyl).[9][10]

Mass Spectrometry (MS)

Ionization Method:

  • Electron Ionization (EI): Commonly used for volatile and thermally stable compounds.

  • Electrospray Ionization (ESI): Suitable for less volatile compounds and can be coupled with liquid chromatography.

Data Acquisition:

  • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Expected Fragmentation:

  • The molecular ion peak [M]⁺ should be observed at m/z 138.

  • Common fragmentation patterns for pyrimidine derivatives involve the loss of small molecules or radicals from the ring and substituents.[2] For esters, fragmentation often involves the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).

The general workflow for the analytical characterization is illustrated below:

G Analytical Workflow for this compound cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Output cluster_result Result sample This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_data Chemical Shifts (ppm) Coupling Constants (Hz) nmr->nmr_data ir_data Absorption Bands (cm⁻¹) Functional Groups ir->ir_data ms_data Mass-to-Charge Ratio (m/z) Molecular Ion Peak Fragmentation Pattern ms->ms_data result Structural Elucidation and Purity Confirmation nmr_data->result ir_data->result ms_data->result

Analytical Workflow

Biological and Pharmaceutical Relevance

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[11] The pyrimidine scaffold is a core component of nucleobases and is prevalent in numerous approved drugs. Derivatives of pyrimidine-4-carboxylic acid have been investigated for their potential as anti-tumor agents.[12] The ester functionality of this compound allows for facile chemical modification, such as amidation, to introduce diverse functional groups and build molecular complexity, leading to the development of novel therapeutic candidates.[13]

The relationship between this compound and the development of new drugs can be visualized as follows:

G Role in Drug Discovery start This compound (Building Block) step1 Chemical Modification (e.g., Amidation, Cross-Coupling) start->step1 step2 Synthesis of Diverse Pyrimidine Derivatives step1->step2 step3 Biological Screening (e.g., Anticancer, Antiviral assays) step2->step3 end Identification of Lead Compounds for Drug Development step3->end

Drug Discovery Pathway

Conclusion

This technical guide has provided a detailed overview of the essential chemical properties of this compound. The tabulated physicochemical data, outlined synthetic and analytical protocols, and illustrative diagrams offer a comprehensive resource for researchers. Its role as a versatile synthetic intermediate underscores its importance in the ongoing quest for novel and more effective therapeutic agents. A thorough understanding of its chemical characteristics is paramount for its effective utilization in the synthesis of next-generation pharmaceuticals.

References

An In-depth Technical Guide to Methyl Pyrimidine-4-carboxylate: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl pyrimidine-4-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, spectroscopic profile, and synthesis methodologies. Furthermore, it explores the pivotal role of the pyrimidine (B1678525) scaffold, and specifically this ester, in the development of novel therapeutic agents.

Core Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl ester group at the 4-position. The pyrimidine core, an aromatic diazine, is a fundamental component of nucleobases, rendering its derivatives of high interest in medicinal chemistry.[1][2]

Chemical and Physical Data

The key physicochemical properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthesis.

PropertyValueReference(s)
IUPAC Name This compound[3][4]
Synonyms Pyrimidine-4-carboxylic acid methyl ester, Methyl 4-pyrimidinecarboxylate, NSC 78314[3][5]
CAS Number 2450-08-0[3][5]
Molecular Formula C₆H₆N₂O₂[3][5]
Molecular Weight 138.12 g/mol [3][5]
Appearance Crystalline solid[3]
Melting Point 63-68 °C[5]
Boiling Point 224 °C[5]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 25 mg/mL, PBS (pH 7.2): 10 mg/mL[3]
SMILES COC(=O)c1ccncn1[3]
InChI Key GXZQHMHLHHUHAM-UHFFFAOYSA-N[3][4]
Spectroscopic Profile

Spectroscopic analysis is critical for the verification of the structure and purity of this compound. The following tables summarize the expected spectroscopic data.

Table 1: NMR Spectroscopic Data

NucleusSolventChemical Shift (δ) ppmMultiplicityAssignment
¹HCDCl₃~9.3SingletH2 (pyrimidine)
¹HCDCl₃~9.0DoubletH6 (pyrimidine)
¹HCDCl₃~8.0DoubletH5 (pyrimidine)
¹HCDCl₃~4.0Singlet-OCH₃ (ester)
¹³CCDCl₃~165SingletC=O (ester)
¹³CCDCl₃~159SingletC2/C6 (pyrimidine)
¹³CCDCl₃~158SingletC2/C6 (pyrimidine)
¹³CCDCl₃~145SingletC4 (pyrimidine)
¹³CCDCl₃~122SingletC5 (pyrimidine)
¹³CCDCl₃~53Singlet-OCH₃ (ester)
Note: Predicted chemical shifts are based on typical values for pyrimidine derivatives and may vary slightly based on experimental conditions.[6][7]

Table 2: IR and Mass Spectrometry Data

TechniqueKey Peaks / ValuesInterpretation
FT-IR (KBr) ~3050-3100 cm⁻¹~2950 cm⁻¹~1720-1740 cm⁻¹~1570-1600 cm⁻¹~1200-1300 cm⁻¹Aromatic C-H stretchAliphatic C-H stretchC=O (ester) stretchC=N/C=C ring stretchC-O (ester) stretch
Mass Spec (EI) m/z 138 (M⁺)m/z 107 (M⁺ - OCH₃)m/z 79 (M⁺ - COOCH₃)Molecular ionLoss of methoxy (B1213986) radicalLoss of carbomethoxy radical
Note: IR peak positions and mass fragments are characteristic of the compound's functional groups and structure.[8][9]

Synthesis Methodology: A Representative Protocol

The synthesis of functionalized pyrimidines is a cornerstone of medicinal chemistry.[10] While various methods exist, direct C-H functionalization reactions, such as the Minisci reaction, offer an efficient route to introduce substituents onto the electron-deficient pyrimidine ring.[11][12] This approach is particularly valuable for creating derivatives that are otherwise difficult to access.[13]

Experimental Protocol: Minisci-Type Alkoxycarbonylation

The following protocol is a representative example of a Minisci-type reaction adapted for the synthesis of a pyrimidine carboxylate ester. This radical-mediated process allows for the direct installation of a carboxylate group onto the heterocycle.[13]

Reaction: Pyrimidine + Methyl Oxalyl Chloride → this compound

Reagents and Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting pyrimidine in a biphasic solvent system of dichloromethane and water.

  • Acidification: Add sulfuric acid to the mixture to protonate the pyrimidine, activating it towards radical attack.

  • Initiation: Add silver nitrate as a catalyst, followed by the slow, portion-wise addition of ammonium persulfate as the oxidant to initiate the reaction.

  • Radical Precursor Addition: Slowly add the radical precursor (e.g., methyl oxalyl chloride) to the reaction mixture. The reaction is typically run at or slightly above room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the mixture with a solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

This method exemplifies a modern approach to C-H functionalization, providing a regioselective and efficient pathway to the target molecule.[13]

Visualization of Key Processes

Diagrams are provided below to illustrate the experimental workflow and the logical role of this compound in drug development.

G Experimental Workflow for Minisci-Type Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pyrimidine in DCM/H₂O B Add H₂SO₄ (Protonation) A->B C Add AgNO₃ (Catalyst) B->C Reaction Initiation D Add (NH₄)₂S₂O₈ (Oxidant) C->D E Add Radical Precursor (e.g., Methyl Oxalyl Chloride) D->E F Monitor by TLC/GC-MS E->F G Quench with NaHCO₃ F->G Reaction Complete H Extract with DCM G->H I Dry & Concentrate H->I J Purify via Column Chromatography I->J

Caption: A flowchart of the Minisci-type synthesis protocol.

G Role in Drug Discovery A This compound (Core Scaffold) B Chemical Modification (e.g., Amidation, Cross-Coupling) A->B Versatile Handle C Library of Pyrimidine Derivatives B->C Generates Diversity D High-Throughput Screening (HTS) C->D Biological Assays E Hit Identification D->E Identifies Bioactivity F Lead Optimization (SAR Studies) E->F Improves Potency/ Properties G Preclinical Candidate F->G Optimized Compound

Caption: The role of this compound in a drug discovery pipeline.

Applications in Drug Development and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, including anticancer agents (e.g., 5-Fluorouracil), antivirals (e.g., Zidovudine), and antibacterials (e.g., Trimethoprim).[1][14] The electron-deficient nature of the pyrimidine ring allows it to participate in key biological interactions, often acting as a bioisostere for other aromatic systems or as a hydrogen bond acceptor.[15]

This compound serves as a crucial synthetic intermediate for accessing novel pyrimidine derivatives.[3][16] The ester functional group is a versatile handle for a variety of chemical transformations:

  • Amidation: The ester can be readily converted to amides by reacting with various amines. This is a common strategy for linking the pyrimidine core to other pharmacophores or for modulating solubility and binding properties.

  • Hydrolysis: Saponification of the methyl ester yields the corresponding pyrimidine-4-carboxylic acid, which can be used in further coupling reactions or serve as a key interacting group with biological targets.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, providing another point for diversification.

  • Cross-Coupling Reactions: While the ester itself is not directly used in cross-coupling, the pyrimidine ring can be functionalized (e.g., halogenated) and then subjected to reactions like Suzuki or Buchwald-Hartwig couplings to build molecular complexity.[13]

Given this synthetic utility, this compound is a valuable starting material for generating libraries of compounds for screening against various biological targets, including kinases, polymerases, and other enzymes implicated in diseases ranging from cancer to viral infections.[1][15][16] Its role as a building block facilitates the exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents.

References

Methodological & Application

Synthesis of Methyl Pyrimidine-4-carboxylate Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of methyl pyrimidine-4-carboxylate and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The protocols outlined below offer various synthetic strategies, and the accompanying data provides a basis for structure-activity relationship (SAR) studies.

Application Notes

This compound derivatives are versatile scaffolds in drug discovery. The pyrimidine (B1678525) core is a key pharmacophore found in numerous clinically approved drugs. The substituent at the 4-position, the carboxylate group, serves as a valuable handle for further chemical modifications, allowing for the exploration of a wide chemical space and the optimization of pharmacological properties.

Anticancer Applications: Certain derivatives have shown potent inhibitory activity against key oncogenic signaling pathways. For instance, specific substituted pyrimidines have been identified as inhibitors of KRAS G12D, a prevalent and challenging mutation in various cancers. The mechanism of action often involves the disruption of downstream signaling cascades, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.

Antimicrobial Applications: The pyrimidine scaffold is also a cornerstone in the development of antimicrobial agents. Derivatives of pyrimidine-4-carboxylic acid have demonstrated efficacy against a range of bacterial and fungal pathogens. Their mechanisms of action can vary, with some compounds targeting essential bacterial enzymes like dihydrofolate reductase (DHFR) or biotin (B1667282) carboxylase, thereby inhibiting crucial metabolic pathways necessary for microbial growth.

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of various pyrimidine-4-carboxylate derivatives.

EntryDerivativeSynthetic MethodYield (%)Reference
1Ethyl 5-bromo-pyrimidine-4-carboxylateMinisci Reaction48[1]
2Methyl 2-amino-7-phenyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylateCondensation68[2]
34-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl esterCondensation81[3]
4Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateBiginelli ReactionHigh (not specified)[4]
DerivativeTarget/Cell LineActivity (IC₅₀/MIC)Reference
Compound 10c (a pyrido[3,4-d]pyrimidine (B3350098) derivative)Panc1 (KRAS-G12D)IC₅₀ = 1.40 µM[5][6]
Compound 10k (a pyrido[3,4-d]pyrimidine derivative)KRAS-G12D (enzymatic assay)IC₅₀ = 0.009 µM[5][6]
N-(pyridin-4-yl)-5,6,7,8-tetrahydro[5]benzothieno[2,3-d]pyrimidine-4-carboxamidePseudomonas aeruginosaGood activity (MIC not specified)[7]
5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamidePseudomonas aeruginosa ATCC 10145Good activity (MIC not specified)[7]
Compound 14m (a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative)MCF-7, A375, SK-MEL-2, SK-HEP-1Excellent antiproliferative activity[8]
4-Amino-5-cyano-2-(p-methoxyphenyl)-6-(m,p-dichlorophenyl)-pyrimidine (PYB01)S. aureusMIC = 168.4 µM[9]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate via Minisci Reaction[1]

This protocol describes a homolytic alkoxycarbonylation for the synthesis of a halogenated pyrimidine-4-carboxylate derivative.

Materials:

Procedure:

  • In a round-bottom flask, cool ethyl pyruvate (4.5 equiv) to -10 °C.

  • Slowly add acetic acid while maintaining the internal temperature below -5 °C.

  • Add 30% aqueous H₂O₂ solution (3 equiv).

  • In a separate flask, dissolve 5-bromopyrimidine (1 equiv) and iron(II) sulfate heptahydrate (1.5 equiv) in a mixture of toluene and water.

  • Add the previously prepared peroxide solution to the 5-bromopyrimidine solution at room temperature.

  • Stir the reaction mixture vigorously for 1 hour.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 5-bromopyrimidine-4-carboxylate.

Yield: 48%

Protocol 2: General Procedure for Esterification of 4-Pyrimidinecarboxylic Acid[10]

This protocol can be used for the final step in a multi-step synthesis of this compound, starting from the corresponding carboxylic acid.

Materials:

  • 4-Pyrimidinecarboxylic acid

  • Methanol (or other desired alcohol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-pyrimidinecarboxylic acid (1 equiv) and DMAP (0.1 equiv) in anhydrous CH₂Cl₂.

  • Add the alcohol (e.g., methanol, 3 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 equiv) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-5 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea.

  • Wash the filtrate sequentially with 0.5 N HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the desired this compound.

Mandatory Visualizations

Synthetic Workflow for this compound Derivatives

G cluster_0 Route A: Minisci Reaction cluster_1 Route B: Multi-step Synthesis cluster_2 Further Derivatization A1 5-Halopyrimidine A4 Ethyl 5-Halopyrimidine-4-carboxylate A1->A4 Radical Alkoxycarbonylation A2 Alkyl Pyruvate + H₂O₂ A2->A4 A3 Fe(II)SO₄ A3->A4 C1 This compound Derivatives A4->C1 B1 Starting Materials (e.g., 4-methylpyrimidine) B2 Oxidation B1->B2 B3 4-Pyrimidinecarboxylic Acid B2->B3 B4 Esterification (MeOH, DCC, DMAP) B3->B4 B5 This compound B4->B5 B5->C1 C2 Amide Coupling, etc. C1->C2 C3 Bioactive Derivatives C2->C3

Caption: General synthetic workflows for this compound derivatives.

KRAS Downstream Signaling Pathway Inhibited by Pyrimidine Derivatives

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS KRAS RTK->RAS Activation RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine-4-carboxylate Derivative Inhibitor->RAS Inhibition

Caption: Inhibition of the KRAS signaling pathway by pyrimidine-4-carboxylate derivatives.

References

Application Notes and Protocols: The Use of Methyl Pyrimidine-4-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyrimidine-4-carboxylate and its derivatives are versatile building blocks in the synthesis of a wide array of pharmaceutical compounds. The pyrimidine (B1678525) scaffold is a common feature in numerous approved drugs and clinical candidates due to its ability to mimic purine (B94841) bases and interact with various biological targets. This document provides detailed application notes on the utility of this compound in the synthesis of key pharmaceutical intermediates, specifically focusing on the preparation of 2-amino-4-hydroxypyrimidine-5-carboxylic acid, a precursor to potential antibacterial agents targeting the non-mevalonate pathway of isoprenoid biosynthesis.

Introduction: The Significance of Pyrimidines in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold found in nucleic acids (cytosine, thymine, and uracil) and a variety of biologically active molecules. Its presence in numerous pharmaceuticals underscores its importance in drug design and development. Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. This compound serves as a valuable starting material for the elaboration of more complex pyrimidine-based drugs, offering a reactive handle for various chemical transformations.

Pharmaceutical Application: Synthesis of a 2-Amino-4-hydroxypyrimidine-5-carboxylic Acid Derivative

A key application of pyrimidine synthesis is the creation of compounds that can act as enzyme inhibitors. One such target is the 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an essential enzyme in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis in many bacteria.[1] Isoprenoids are crucial for bacterial survival, and the absence of this pathway in humans makes it an attractive target for novel antibacterial drugs.[1]

The 2-amino-4-hydroxypyrimidine-5-carboxylate scaffold has been identified as a promising starting point for the design of IspF inhibitors.[1] The synthesis of this core structure can be achieved through the condensation of a guanidine (B92328) salt with a suitable three-carbon electrophile. While a direct synthesis from this compound is not widely documented for a specific commercial drug, a closely related and well-established procedure starting from diethyl ethoxymethylenemalonate provides a clear and adaptable protocol for researchers.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

This protocol outlines the synthesis of a key pharmaceutical intermediate, ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, which can be further modified to target various enzymes.

Materials:

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride in ethanol. To this solution, add a solution of potassium hydroxide in ethanol dropwise with stirring at room temperature. The precipitation of potassium chloride will be observed. Stir the mixture for 30 minutes.

  • Filtration: Filter the mixture to remove the precipitated potassium chloride. The resulting filtrate contains the guanidine free base in ethanol.

  • Condensation Reaction: To the ethanolic solution of guanidine, add diethyl ethoxymethylenemalonate dropwise with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Precipitation: After completion of the reaction, cool the mixture to room temperature. A yellow precipitate of the potassium salt of the product will form.

  • Isolation and Neutralization: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Filter the yellow precipitate and wash with cold ethanol.

  • Acidification: Dissolve the collected solid in a minimum amount of water and cool in an ice bath. Slowly add dilute hydrochloric acid with stirring until the pH of the solution reaches approximately 5-6.

  • Final Product Collection: A white to off-white precipitate of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate will form. Filter the solid, wash with cold water, and dry under vacuum.

Quantitative Data Summary
StepReactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYield (%)Purity (by HPLC)
1 Guanidine HClKOHEthanolRoom Temp0.5Guanidine (in situ)--
2 Guanidine (in situ)Diethyl ethoxymethylenemalonateEthanolReflux (approx. 78°C)4-6Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate70-80>95%

Signaling Pathway and Mechanism of Action

The synthesized 2-amino-4-hydroxypyrimidine-5-carboxylate derivatives are designed to inhibit the IspF enzyme in the MEP pathway. This pathway is crucial for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway is a metabolic sequence of seven enzymatic reactions that convert pyruvate (B1213749) and glyceraldehyde-3-phosphate into IPP and DMAPP.

MEP_Pathway cluster_inhibition Inhibition Pyruvate Pyruvate DXP_Synthase DXP Synthase (dxs) Pyruvate->DXP_Synthase GAP Glyceraldehyde-3-Phosphate GAP->DXP_Synthase DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXP_Synthase->DXP DXP_Reductoisomerase DXP Reductoisomerase (dxr) DXP->DXP_Reductoisomerase MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP_Reductoisomerase->MEP MEP_Cytidylyltransferase MEP Cytidylyltransferase (ispD) MEP->MEP_Cytidylyltransferase CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP_Cytidylyltransferase->CDP_ME CDP_ME_Kinase CDP-ME Kinase (ispE) CDP_ME->CDP_ME_Kinase CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME_Kinase->CDP_MEP MECP_Synthase MECP Synthase (ispF) CDP_MEP->MECP_Synthase MECP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MECP) MECP_Synthase->MECP HMBPP_Synthase HMBPP Synthase (ispG) MECP->HMBPP_Synthase HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) HMBPP_Synthase->HMBPP HMBPP_Reductase HMBPP Reductase (ispH) HMBPP->HMBPP_Reductase IPP_DMAPP IPP / DMAPP HMBPP_Reductase->IPP_DMAPP Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids Inhibitor 2-Amino-4-hydroxypyrimidine -5-carboxylate Derivative Inhibitor->MECP_Synthase Inhibition

Caption: The MEP pathway for isoprenoid biosynthesis, highlighting the inhibition of IspF.

Experimental Workflow and Logic

The overall workflow for the development of IspF inhibitors starting from pyrimidine precursors involves several key stages, from initial synthesis to biological evaluation.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start This compound or related starting material intermediate Synthesis of 2-Amino-4-hydroxypyrimidine -5-carboxylate Core start->intermediate derivatization Library Synthesis & Derivatization intermediate->derivatization enzyme_assay In vitro IspF Enzyme Inhibition Assay derivatization->enzyme_assay bacterial_screening Antibacterial Activity Screening (MIC determination) enzyme_assay->bacterial_screening sar Structure-Activity Relationship (SAR) Studies bacterial_screening->sar admet ADMET Profiling sar->admet admet->derivatization Iterative Design in_vivo In vivo Efficacy & Toxicity Studies admet->in_vivo

Caption: Workflow for the development of pyrimidine-based IspF inhibitors.

Conclusion

This compound and its analogs are valuable precursors in the synthesis of medicinally important compounds. The synthesis of 2-amino-4-hydroxypyrimidine-5-carboxylic acid derivatives represents a key strategy for developing novel antibacterial agents that target the essential MEP pathway. The protocols and data presented herein provide a foundation for researchers to explore this promising area of drug discovery. Further optimization of the pyrimidine scaffold through medicinal chemistry efforts holds the potential to yield potent and selective inhibitors with favorable pharmacokinetic properties.

References

Application of Methyl Pyrimidine-4-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyrimidine-4-carboxylate is a versatile heterocyclic building block in medicinal chemistry, serving as a key starting material for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including the nitrogen-rich pyrimidine (B1678525) core, allow for facile chemical modifications to generate libraries of derivatives with therapeutic potential. This document provides an overview of its applications, detailed experimental protocols for the synthesis of key derivatives, and methods for their biological evaluation. The pyrimidine scaffold is a common motif in numerous FDA-approved drugs, highlighting its significance in drug discovery.[1]

Synthetic Applications

This compound is a valuable precursor for the synthesis of various substituted pyrimidines, including kinase inhibitors, antiviral agents, and anticancer therapeutics. The ester functionality at the 4-position can be readily converted into amides, hydrazides, and other functional groups, while the pyrimidine ring itself can undergo nucleophilic aromatic substitution and cross-coupling reactions to introduce further diversity.

Synthesis of Pyrimidine-4-carboxamides

A common and crucial modification of this compound is its conversion to pyrimidine-4-carboxamides. This transformation is typically achieved through amidation with a desired amine. These carboxamide derivatives have been explored as inhibitors of various enzymes, including spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase involved in allergic responses.[2]

Synthesis of 2-Substituted Pyrimidine-4-carboxylates

The pyrimidine ring can be further functionalized, for instance, by introducing a chlorine atom at the 2-position, creating a reactive handle for subsequent nucleophilic substitution reactions. This allows for the introduction of various amine or other nucleophilic fragments, a common strategy in the development of kinase inhibitors.

Therapeutic Applications and Biological Activities

Derivatives of this compound have shown promise in several therapeutic areas, primarily in oncology and virology.

Anticancer Activity

Pyrimidine-based compounds are known to exhibit a wide range of anticancer activities.[1] Derivatives of this compound have been investigated as inhibitors of various kinases implicated in cancer progression, such as Aurora kinases and cyclin-dependent kinases (CDKs).[3] The mechanism of action often involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

Compound ClassTarget Cell LineIC50 (µM)Reference
Pyrimidin-4-yl-1H-imidazole derivative 7aA375P (Melanoma)0.62[4]
Pyrimidin-4-yl-1H-imidazole derivative 7aWM3629 (Melanoma)4.49[4]
1H-pyrazole-3-carboxamide derivative 50 (FN-1501)MV4-11 (AML)0.008[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antiviral Activity

The pyrimidine scaffold is a core component of several antiviral drugs.[5] While specific examples directly derived from this compound are less documented in readily available literature, the general importance of this chemical class in antiviral research is well-established.

Signaling Pathways

The biological effects of pyrimidine derivatives are often mediated through their interaction with specific signaling pathways that regulate cell growth, proliferation, and survival.

Kinase Signaling Pathways

A primary mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases.[6][7] These enzymes play a critical role in signal transduction pathways that are often dysregulated in cancer. By blocking the activity of kinases such as FLT3 and CDKs, these compounds can halt the uncontrolled proliferation of cancer cells.[3]

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FLT3) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinase->Downstream_Signaling Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->Receptor_Tyrosine_Kinase Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Pyrimidine-based Inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-pyrimidine-4-carboxamide

This protocol describes a general method for the synthesis of pyrimidine-4-carboxamides from this compound.

Materials:

Procedure:

  • To a solution of the substituted aniline (1.2 mmol) in anhydrous toluene (10 mL) at 0 °C, add trimethylaluminum (2 M in toluene, 0.6 mL, 1.2 mmol) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1 mmol) in anhydrous toluene (5 mL) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-pyrimidine-4-carboxamide.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of pyrimidine derivatives against a target kinase using a luminescence-based assay.[6][8]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Test compound (pyrimidine derivative) dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a multi-well plate, add the kinase, substrate, and kinase buffer.

  • Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection: Terminate the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and plot against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[6]

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Prepare serial dilutions of pyrimidine inhibitor Dispense_Reagents Dispense kinase, substrate, and inhibitor into plate Compound_Dilution->Dispense_Reagents Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Dispense_Reagents Initiate_Reaction Add ATP to start reaction Dispense_Reagents->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Add_Detection_Reagent Add luminescent detection reagent Incubate->Add_Detection_Reagent Measure_Luminescence Read plate on luminometer Add_Detection_Reagent->Measure_Luminescence Data_Analysis Calculate IC50 value Measure_Luminescence->Data_Analysis MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay_proc Assay Procedure cluster_readout Data Acquisition & Analysis Seed_Cells Seed cells in 96-well plate Add_Compound Add pyrimidine derivative at various concentrations Seed_Cells->Add_Compound Incubate_Cells Incubate for 48-72 hours Add_Compound->Incubate_Cells Add_MTT Add MTT reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

References

Methyl Pyrimidine-4-carboxylate: A Versatile Scaffold for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine (B1678525) nucleus is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and several therapeutic agents. Its inherent drug-like properties and synthetic tractability have made it a privileged scaffold in medicinal chemistry. Among pyrimidine-based building blocks, methyl pyrimidine-4-carboxylate stands out as a versatile starting material for the synthesis of a diverse range of antiviral compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel antiviral agents, with a focus on derivatives targeting human cytomegalovirus (HCMV) and the broader strategy of inhibiting pyrimidine biosynthesis.

Key Applications

This compound and its derivatives have demonstrated significant potential in the development of antiviral therapeutics. A notable application is in the synthesis of 4,5-dihydroxypyrimidine (DHP) methyl carboxylates, which have shown inhibitory activity against the pUL89 endonuclease of human cytomegalovirus (HCMV)[1][2][3]. Furthermore, the broader class of pyrimidine analogs is known to interfere with viral replication by targeting essential viral enzymes or host cell pathways, such as the pyrimidine biosynthesis pathway, which is critical for viral nucleic acid synthesis[4][5][6][7]. The antiviral activity of pyrimidine derivatives has been reported against a wide range of viruses, including influenza virus, respiratory syncytial virus, rhinovirus, dengue virus, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV)[8].

Data Presentation

Antiviral Activity of this compound Derivatives

The following table summarizes the antiviral activity of representative compounds derived from or related to the pyrimidine-4-carboxylate scaffold.

Compound IDDerivative ClassTarget VirusAssayActivity (EC₅₀/IC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI)Reference
13 (general) 4,5-Dihydroxypyrimidine methyl carboxylateHuman Cytomegalovirus (HCMV)Cell-based antiviral assay14.4–22.8 μM>100 µM>4.4 - 6.9[1][2][3]
Compound 19 4-amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidineMurine Cytomegalovirus (in vivo)Animal modelActive at 5.6 mg/kg--[9]
Compound 2d 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate esterHerpes Simplex Virus-1 (HSV-1)Antiviral assay6.8 µMNot toxic to Vero cells-[10]
Compound 3f 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidMayaro Virus (MAYV)Antiviral assay2.2 µMNot toxic to Vero cells-[10]
Compound 3a 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidVesicular Stomatitis Virus (VSV)Antiviral assay4.8 µMNot toxic to Vero cells-[10]
Compound 3c 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidHerpes Simplex Virus-1 (HSV-1)Antiviral assay0.52 µMNot toxic to Vero cells-[10]

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dihydroxypyrimidine Methyl Carboxylates (DHP Methyl Carboxylates)

This protocol describes a general method for the synthesis of DHP methyl carboxylates, potent inhibitors of HCMV pUL89 endonuclease, starting from a substituted amidoxime (B1450833) and dimethylacetylenedicarboxylate[1].

Step 1: Synthesis of Amidoximes (17)

  • To a solution of the starting carbonitrile (16) in ethanol, add hydroxylamine.

  • Heat the reaction mixture at 70°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting amidoxime (17) is typically used in the next step without further purification.

Step 2: Michael Addition to Dimethylacetylenedicarboxylate (18)

  • Dissolve the amidoxime (17) in methanol.

  • Add dimethylacetylenedicarboxylate to the solution at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure to yield the intermediate (18).

Step 3: Claisen Rearrangement to DHP Methyl Carboxylates (13)

  • Dissolve the intermediate (18) in o-xylene.

  • Heat the reaction mixture to 150°C for 40 minutes under microwave irradiation.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4,5-dihydroxypyrimidine methyl carboxylate (13).

Protocol 2: Antiviral Activity Assay (General)

This protocol provides a general workflow for evaluating the antiviral activity of synthesized compounds using a cell-based assay.

1. Cell Culture and Cytotoxicity Assay:

  • Culture a suitable host cell line (e.g., Vero, MDCK, HEK 293T) in appropriate growth medium.

  • Determine the 50% cytotoxic concentration (CC₅₀) of the test compounds by incubating serially diluted compounds with the host cells for a period equivalent to the antiviral assay duration.

  • Assess cell viability using a standard method such as the MTT or MTS assay.

2. Antiviral Assay:

  • Seed host cells in 96-well plates and allow them to adhere overnight.

  • Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI).

  • After a brief incubation period to allow for viral entry, remove the inoculum and add fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for a duration appropriate for the viral replication cycle.

  • Quantify the extent of viral replication. This can be done through various methods, such as:

    • Plaque Reduction Assay: Staining and counting viral plaques.

    • CPE Reduction Assay: Visually scoring the inhibition of cytopathic effect.

    • Reporter Gene Assay: Using engineered viruses that express a reporter gene (e.g., luciferase, GFP).

    • qRT-PCR: Quantifying viral RNA levels.

  • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

3. Calculation of Selectivity Index (SI):

  • The selectivity index is a measure of the compound's therapeutic window and is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising antiviral candidate.

Visualizations

Signaling Pathway: Inhibition of Pyrimidine Biosynthesis

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibitor Inhibitory Action Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OMP Decarboxylase UMP Uridine 5'-monophosphate (UMP) OMP->UMP UTP Uridine 5'-triphosphate (UTP) UMP->UTP CTP Cytidine 5'-triphosphate (CTP) UTP->CTP Viral_RNA_DNA Viral RNA/DNA Synthesis UTP->Viral_RNA_DNA CTP->Viral_RNA_DNA Pyrimidine_Analog Pyrimidine-based DHODH Inhibitor Pyrimidine_Analog->Dihydroorotate Inhibits DHODH

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by targeting DHODH.

Experimental Workflow: From Building Block to Antiviral Candidate

Antiviral_Drug_Development_Workflow Start This compound (Building Block) Synthesis Chemical Synthesis & Derivative Library Generation Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Primary Antiviral Screening (e.g., CPE Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & EC₅₀ Determination Hit_ID->Dose_Response Active Hits Cytotoxicity Cytotoxicity Assay (CC₅₀) Dose_Response->Cytotoxicity SI_Calc Selectivity Index (SI) Calculation Cytotoxicity->SI_Calc Lead_Selection Lead Candidate Selection SI_Calc->Lead_Selection High SI MOA Mechanism of Action Studies Lead_Selection->MOA In_Vivo In Vivo Efficacy Studies Lead_Selection->In_Vivo

Caption: Workflow for antiviral drug discovery using this compound.

Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis

SAR_Hypothesis cluster_modifications Structural Modifications Core Pyrimidine-4-carboxylate Core Scaffold R1 Modification at C2-position (e.g., amino, alkyl groups) Core->R1 R2 Modification at C5-position (e.g., halogens, hydroxyl) Core->R2 R3 Ester/Acid/Amide at C4 Core->R3 Activity Antiviral Activity (Potency & Selectivity) R1->Activity Influences Target Binding R2->Activity Modulates Potency R3->Activity Affects Physicochemical Properties (e.g., cell permeability)

Caption: Hypothetical structure-activity relationships for pyrimidine-4-carboxylate derivatives.

References

Application Notes and Protocols: Synthesis of Pyrimido[4,5-d]pyridazin-8(7H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimido[4,5-d]pyridazine (B13097865) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of molecules with a wide range of biological activities. These compounds have garnered significant interest due to their potential as therapeutic agents, including applications as anticancer, antiviral, and antimicrobial agents. The fusion of the pyrimidine (B1678525) and pyridazine (B1198779) rings creates a unique pharmacophore that can interact with various biological targets. This document provides detailed protocols for the synthesis of 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-ones, a key class of these compounds, via a highly efficient cyclocondensation reaction starting from ethyl pyrimidine-4-carboxylates.

General Synthesis Scheme

The synthesis of 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-ones can be achieved in high yields through the cyclocondensation of appropriately substituted ethyl pyrimidine-4-carboxylates with hydrazine (B178648) monohydrate.[1] This reaction provides a direct and efficient route to the desired heterocyclic core.

Scheme 1: General synthesis of 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-ones.

A generalized reaction scheme for the synthesis.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-ones based on the work of Gonçalves et al.[1][2]

Materials:

  • Ethyl 2,5-disubstituted pyrimidine-4-carboxylate (1.0 mmol)

  • Hydrazine monohydrate (2.0 - 5.0 mmol)

  • Ethanol (B145695) (or other suitable solvent like n-butanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment (e.g., rotary evaporator, filtration apparatus, recrystallization solvents)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ethyl 2,5-disubstituted pyrimidine-4-carboxylate (1.0 mmol).

  • Add a suitable solvent such as ethanol (10-20 mL).

  • To the stirred solution/suspension, add hydrazine monohydrate (2.0 - 5.0 mmol).

  • Heat the reaction mixture to reflux and maintain for a period of 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).

  • Dry the purified product under vacuum to obtain the final 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-one.

Note: The reaction conditions, particularly the amount of hydrazine hydrate (B1144303) and the reflux time, may need to be optimized for different substrates.

Data Presentation

The synthesis of 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-ones from ethyl pyrimidine-4-carboxylates has been reported to proceed in high yields.[1]

Table 1: Reported Yields for the Synthesis of 2,5-Disubstituted Pyrimido[4,5-d]pyridazin-8(7H)-ones

R (Substituent at position 5)R' (Substituent at position 2)Yield (%)
PhenylPhenyl81-92
4-MethoxyphenylPhenyl81-92
4-FluorophenylPhenyl81-92
2-ThienylPhenyl81-92

Data extracted from Gonçalves et al. (2008).[1][2]

Mandatory Visualizations

Diagram 1: Synthetic Workflow

G start Start: Ethyl 2,5-disubstituted pyrimidine-4-carboxylate reaction Cyclocondensation Reaction (Reflux in Solvent) start->reaction reagent Reagent: Hydrazine Monohydrate reagent->reaction workup Work-up: Cooling and Filtration reaction->workup purification Purification: Recrystallization workup->purification product Product: 2,5-Disubstituted pyrimido[4,5-d]pyridazin-8(7H)-one purification->product analysis Characterization: (NMR, MS, IR, m.p.) product->analysis

A flowchart illustrating the key steps in the synthesis.

Diagram 2: Logical Relationship in Drug Discovery

G cluster_synthesis Chemical Synthesis cluster_application Drug Development start Pyrimidine-4-carboxylates target Pyrimido[4,5-d]pyridazin-8(7H)-ones start->target Cyclocondensation bioactivity Biological Screening (e.g., Anticancer, Antiviral) target->bioactivity sar Structure-Activity Relationship (SAR) Studies bioactivity->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

The role of synthesis in the broader drug discovery process.

References

Application Notes and Protocols: Minisci Alkoxycarbonylation of 5-Halopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Minisci reaction is a powerful tool in organic synthesis for the direct C-H functionalization of electron-deficient heterocycles via a radical-mediated mechanism.[1][2] This method is particularly advantageous over classical nucleophilic aromatic substitution, as it does not require prior functionalization of the heterocycle.[1] A key application of this reaction is the alkoxycarbonylation of 5-halopyrimidines, which provides a direct route to 5-halopyrimidine-4-carboxylic acid esters. These esters are valuable intermediates in medicinal chemistry, notably in the synthesis of potent protein kinase CK2 inhibitors.[3]

This protocol describes a facile, one-step synthesis of 5-halopyrimidine-4-carboxylic acid esters through a Minisci homolytic alkoxycarbonylation, which has been shown to be highly regioselective for the 4-position of the pyrimidine (B1678525) ring.[3] The reaction utilizes an alkoxycarbonyl radical generated from the iron(II)-mediated redox decomposition of a 2-hydroperoxy-2-hydroxypropanoate, which is formed in situ from an alkyl pyruvate (B1213749) and hydrogen peroxide.[3]

Experimental Protocols

General Procedure for the Minisci Alkoxycarbonylation of 5-Bromopyrimidine (B23866)

This protocol is adapted from the synthesis of ethyl 5-bromopyrimidine-4-carboxylate.[3]

Materials:

  • Ethyl pyruvate

  • Acetic acid (AcOH)

  • 30% aqueous hydrogen peroxide (H₂O₂)

  • 5-Bromopyrimidine

  • Toluene (B28343)

  • Water

  • Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • In a 250 mL round-bottom flask, cool ethyl pyruvate (4.5 equivalents) to -10 °C.

  • Slowly add acetic acid (70 mL) while maintaining the internal temperature below -5 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (3 equivalents) to the mixture.

  • In a separate 1 L three-necked flask equipped with a mechanical stirrer, add 5-bromopyrimidine (1 equivalent), toluene (200 mL), and water (100 mL).

  • To the 5-bromopyrimidine mixture, add the previously prepared solution of the radical precursor in acetic acid.

  • Add a solution of iron(II) sulfate heptahydrate (3 equivalents) in water (100 mL) dropwise to the reaction mixture over a period of 1 hour.

  • Allow the reaction to stir at room temperature for 2 hours.

  • After the reaction is complete, as monitored by an appropriate method (e.g., GC-MS), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ethyl 5-bromopyrimidine-4-carboxylate.

Data Presentation

The following tables summarize the quantitative data for the Minisci alkoxycarbonylation of 5-bromopyrimidine under various reaction conditions.

Table 1: Effect of Solvent on the Conversion of 5-Bromopyrimidine [3]

EntrySolvent SystemConversion (%)
1Toluene-Water65
2Acetonitrile35
3Dichloromethane45

Reaction conditions: 5-bromopyrimidine, ethyl pyruvate (4.5 equiv), H₂O₂ (3 equiv), FeSO₄·7H₂O (3 equiv), AcOH, room temperature.

Table 2: Homolytic Alkoxycarbonylation of 5-Substituted Pyrimidines [3]

Entry5-SubstituentAlkoxycarbonyl GroupProductYield (%)
1BrEthoxycarbonylEthyl 5-bromopyrimidine-4-carboxylate48
2ClEthoxycarbonylEthyl 5-chloropyrimidine-4-carboxylate52
3IEthoxycarbonylEthyl 5-iodopyrimidine-4-carboxylate45
4BrMethoxycarbonylMethyl 5-bromopyrimidine-4-carboxylate43

Reaction conditions: 5-halopyrimidine, corresponding alkyl pyruvate (4.5 equiv), H₂O₂ (3 equiv), FeSO₄·7H₂O (3 equiv), AcOH, Toluene-Water, room temperature.

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the general mechanism of the Minisci reaction and the experimental workflow for the alkoxycarbonylation of 5-halopyrimidines.

Minisci_Mechanism Radical_Gen Radical Generation Radical Alkoxycarbonyl Radical (R-CO₂•) Radical_Gen->Radical Pyruvate Alkyl Pyruvate + H₂O₂ Pyruvate->Radical_Gen Fe2 Fe(II) Fe2->Radical_Gen Radical_Addition Radical Addition Radical->Radical_Addition Intermediate Radical Cation Intermediate Radical_Addition->Intermediate Pyrimidine 5-Halopyrimidine (Protonated) Pyrimidine->Radical_Addition Rearomatization Rearomatization Intermediate->Rearomatization Product 5-Halopyrimidine- 4-carboxylate Rearomatization->Product -H⁺, -e⁻ Oxidant Oxidant (e.g., Fe(III)) Oxidant->Rearomatization

Caption: General mechanism of the Minisci alkoxycarbonylation.

Experimental_Workflow Start Start Prepare_Radical Prepare Radical Precursor: Cool Ethyl Pyruvate (-10°C) Add Acetic Acid Add H₂O₂ Start->Prepare_Radical Prepare_Reaction Prepare Reaction Mixture: 5-Bromopyrimidine Toluene Water Start->Prepare_Reaction Combine Combine Precursor and Reaction Mixture Prepare_Radical->Combine Prepare_Reaction->Combine Add_Fe Add FeSO₄·7H₂O Solution (dropwise over 1 hr) Combine->Add_Fe React Stir at Room Temperature (2 hours) Add_Fe->React Workup Workup: Quench with NaHCO₃ Extract with Ethyl Acetate Wash, Dry, Concentrate React->Workup Purify Purification: Silica Gel Chromatography Workup->Purify End Final Product Purify->End

Caption: Experimental workflow for Minisci alkoxycarbonylation.

References

Application Notes and Protocols: One-Pot Synthesis of Tetrahydropyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydropyrimidine (B8763341) derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Many compounds featuring this scaffold exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] The Biginelli reaction, a one-pot three-component synthesis, is a classical and highly efficient method for preparing these molecules.[6] This approach involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (or related active methylene (B1212753) compound), and urea (B33335) or thiourea (B124793).[6][7] The operational simplicity, use of readily available starting materials, and high yields make this one-pot synthesis a cornerstone for generating libraries of biologically active compounds for drug discovery.[8][9]

These application notes provide detailed protocols for the one-pot synthesis of tetrahydropyrimidine-5-carboxylate and carboxamide derivatives, utilizing different catalytic systems. The information is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

General Reaction Scheme & Workflow

The synthesis is typically achieved through a multi-component Biginelli-type reaction. An aromatic aldehyde, an active methylene compound (e.g., ethyl acetoacetate (B1235776) or an acetoacetamide (B46550) derivative), and urea (or thiourea) are condensed in a single pot, often with the aid of a catalyst.

G cluster_workflow General Experimental Workflow start Combine Reactants & Catalyst process Heat & Stir (Solvent or Solvent-Free) start->process Initiate Reaction monitor Monitor by TLC process->monitor During Reaction workup Reaction Work-up (Cooling, Precipitation) monitor->workup Upon Completion purify Purification (Filtration, Recrystallization) workup->purify characterize Characterization (NMR, IR, MS) purify->characterize

Caption: A generalized workflow for the one-pot synthesis and purification of tetrahydropyrimidine derivatives.

Plausible Reaction Mechanism

The Biginelli reaction is believed to proceed through a series of acid-catalyzed steps, initiated by the formation of an N-acyliminium ion intermediate.

G cluster_mechanism Plausible Biginelli Reaction Mechanism r1 Aldehyde + Urea/Thiourea int1 N-Acyliminium Ion Intermediate r1->int1 + H⁺ add Intermolecular Addition int1->add r2 β-Ketoester Enol r2->add int2 Open-Chain Adduct add->int2 C-C bond formation cyclo Cyclization & Dehydration int2->cyclo product Tetrahydropyrimidine Product cyclo->product - H₂O

Caption: Key steps in the proposed mechanism for the Biginelli synthesis of dihydropyrimidinones (DHPMs).[8][10]

Experimental Protocols

Protocol 1: Lanthanum-Catalyzed Synthesis of Tetrahydropyrimidine-5-carboxamides

This protocol describes a highly efficient synthesis using lanthanum triflate or lanthanum nitrate (B79036) as a catalyst, which often results in high yields and short reaction times.[8][11][12] This method can be performed with minimal solvent.[8]

Materials and Reagents:

  • Aromatic aldehyde (1.0 mmol)

  • Acetoacetanilide (B1666496) derivative (β-ketoamide) (1.1 mmol)

  • Urea or thiourea (1.2-1.5 mmol)

  • Lanthanum(III) triflate (La(OTf)₃) (10 mol%) or Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) (20 mol%)[8][11]

  • Ethanol (B145695)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer with heating

  • Ice-cold water

Procedure:

  • Combine the aromatic aldehyde (1.0 mmol), acetoacetanilide derivative (1.1 mmol), urea (1.2 mmol), and lanthanum triflate (0.1 mmol) in a 50 mL round-bottom flask.[8]

  • Add a minimal amount of ethanol (e.g., 0.5 mL) to the mixture.[8]

  • Stir the reaction mixture at 80-100°C.[8][11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The reaction mixture may solidify or become sticky within 30-60 minutes.[8][10] At this point, an additional 0.5 mL of ethanol can be added to ensure the reaction goes to completion, with continued stirring for another 25-30 minutes.[8]

  • After completion, cool the flask to room temperature and add 5 mL of ethanol, stirring for 5 minutes.[8][11]

  • Pour the reaction mixture slowly into 20 mL of ice-cold water with stirring to facilitate precipitation.[10]

  • Filter the crude product using a Buchner funnel and wash the solid residue with a 20% aqueous ethanol solution (3 x 5 mL).[10]

  • Recrystallize the crude product from hot ethanol to obtain the pure tetrahydropyrimidine-5-carboxamide derivative.[11]

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[8][10]

Protocol 2: Copper-Catalyzed Solvent-Free Synthesis

This protocol outlines an environmentally friendly "grindstone" method that proceeds without a solvent, using cupric chloride as an inexpensive and efficient catalyst.[13][14][15]

Materials and Reagents:

  • Substituted benzaldehyde (B42025) (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea or thiourea (1.5 mmol)

  • Cupric chloride dihydrate (CuCl₂·2H₂O) (catalytic amount)

  • Concentrated HCl (a few drops)

  • Mortar and pestle

  • Methanol for recrystallization

Procedure:

  • In a mortar, combine the substituted benzaldehyde (e.g., 0.1 M), ethyl acetoacetate (e.g., 6.5 g), thiourea (e.g., 1.9 g), and a catalytic amount of CuCl₂·2H₂O.[14][15]

  • Grind the mixture with a pestle for 5-10 minutes.[14]

  • Add a few drops of concentrated HCl and continue to grind for an additional 2-5 minutes until a solid mass is formed.[14][15]

  • Allow the reaction mixture to stand overnight at room temperature.[14]

  • Wash the resulting solid mass with cold water and then filter.[15]

  • To purify the product, dissolve the crude solid in a minimal amount of hot methanol, filter the solution while hot, and allow the filtrate to cool and re-crystallize.[14]

  • Collect the purified crystals by filtration.

  • Characterize the final product using appropriate analytical techniques.[13]

Data Presentation

Table 1: Comparison of Catalysts and Conditions for One-Pot Synthesis

This table summarizes various reported conditions for the synthesis of tetrahydropyrimidine derivatives, highlighting the efficiency of different catalysts.

EntryCatalyst (mol%)Aldehydeβ-DicarbonylSolventTemp (°C)TimeYield (%)Reference
1La(OTf)₃ (10)4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeN-phenylacetoacetamideEthanol1001 h97[8][10]
2La(NO₃)₃·6H₂O (20)BenzaldehydeN-phenylacetoacetamideNone8035 min94[11][12]
3CuCl₂·2H₂O (cat.)4-chlorobenzaldehydeEthyl acetoacetateNoneRTOvernightHigh[14]
4Cu(OTf)₂BenzaldehydeEthyl acetoacetateNone--High[3]
5HClVariousAcetoacetanilideEthanolReflux30-80 min50-95[9]
6PTSA·H₂OVariousAcetoacetanilideEthanolReflux8-24 hGood[9]
7NoneBenzaldehydeN-phenylacetoacetamideNone8060 minTrace[11]

cat. = catalytic amount; RT = Room Temperature

Table 2: Representative Characterization Data

Selected analytical data for representative tetrahydropyrimidine-5-carboxylate and carboxamide derivatives.

CompoundStructure (Ar)XM.p. (°C)¹H NMR (δ ppm)Reference
4a 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenylO190-2009.19 (s, 1H, NH), 7.71 (s, 1H, NH), 5.16 (d, 1H, H-4), 2.25 (s, 3H, CH₃)[8]
3 3,4-dimethoxyphenylS-10.48 (s, 1H, NH), 9.74 (s, 1H, NH), 5.22 (s, 1H, H-4), 3.73, 3.71 (s, 6H, OCH₃), 0.73-0.78 (t, 3H, CH₃)[3]
5f 4-fluorophenyl / 4-tolylO226-2287.74 (s, 1H, NH), 6.82 (s, 1H, NH), 5.00 (d, 1H, H-6), 4.28 (d, 1H, H-5), 2.29 (s, 3H, CH₃)[5]
17a PhenylS182-18410.34 (s, 1H, NH), 9.66 (s, 1H, NH), 5.21 (s, 1H, H-4), 2.31 (s, 3H, CH₃), 1.12 (t, 3H, CH₃)[15]

Applications in Drug Development

The tetrahydropyrimidine core is a privileged scaffold in medicinal chemistry. Derivatives synthesized via these one-pot methods have demonstrated significant potential in various therapeutic areas:

  • Anticancer Activity: Many derivatives have shown potent anticancer activity against a range of cancer cell lines, including liver, breast, lung, and glioblastoma.[8][13] Some compounds act by impeding the cell cycle, and their efficacy can be enhanced when used in combination with other clinical inhibitors.[8][10]

  • Antimicrobial Agents: The scaffold is integral to compounds with antibacterial and antifungal properties.[3] Some derivatives have been designed as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in microbial survival.[1]

  • Other Biological Activities: These compounds have also been investigated as calcium channel blockers, anti-inflammatory agents, and antioxidants, among other activities.[3][5][16]

The ease of synthesis and the ability to readily modify the three components (aldehyde, β-dicarbonyl, and urea/thiourea) make the Biginelli reaction an invaluable tool for generating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[4]

References

Application Notes and Protocols for Cyclocondensation Reactions in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and a multitude of synthetic drugs.[1][2][3] Its prevalence in medicinal chemistry stems from the ability of its derivatives to interact with a wide range of biological targets, leading to therapeutic applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3][4][5] Cyclocondensation reactions are the cornerstone of pyrimidine synthesis, offering efficient routes to construct this essential heterocyclic core.[6][7]

This document provides detailed application notes and experimental protocols for key cyclocondensation reactions used in pyrimidine synthesis, with a focus on their application in drug discovery and development.

Key Cyclocondensation Reactions for Pyrimidine Synthesis

The Biginelli Reaction

The Biginelli reaction is a classic one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester (or other active methylene (B1212753) compound), and urea (B33335) (or thiourea).[2][4] This reaction is a highly efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable intermediates that can be subsequently oxidized to the corresponding pyrimidines. The operational simplicity and convergence of the Biginelli reaction have made it a widely used tool in combinatorial chemistry and drug discovery for creating libraries of potential therapeutic agents.[2]

DHPMs and their pyrimidine derivatives exhibit a broad spectrum of biological activities, including roles as calcium channel blockers, antihypertensive agents, and mitotic kinesin Eg5 inhibitors like Monastrol.[2][4] The synthesis of Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, highlights the utility of the Biginelli reaction in generating compounds with specific and valuable biological activities for cancer research.

Protocol 1.1: Microwave-Assisted, Solvent-Free Biginelli Synthesis of Dihydropyrimidinones

This protocol describes a green and efficient method for the synthesis of DHPMs using microwave irradiation without a solvent.[8][9]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (B1235776) (1.0 mmol)

  • Urea or thiourea (B124793) (1.5 mmol)

  • Sulfamic acid (0.2 mmol, 20 mol%)[9]

  • 100 mL beaker or dedicated microwave reaction vessel

  • Watch glass

  • Microwave synthesizer

Procedure:

  • Combine the aromatic aldehyde, ethyl acetoacetate, urea (or thiourea), and sulfamic acid in the reaction vessel.[9]

  • Cover the vessel with a watch glass.[9]

  • Place the vessel in the microwave synthesizer and irradiate at 300 watts. The reaction time will vary depending on the substrates but is typically in the range of a few minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • After completion, cool the reaction mixture to room temperature.

  • Add ice-cold water to the reaction mixture to precipitate the solid product.[8]

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any unreacted urea or thiourea.[8]

  • Recrystallize the crude product from ethanol (B145695) to obtain the pure dihydropyrimidinone.[8]

Protocol 1.2: Conventional Heating, Solvent-Free Biginelli Reaction

This protocol provides an alternative to microwave synthesis, utilizing conventional heating.[10]

Materials:

  • Aryl aldehyde (0.02 mol)

  • Active methylene compound (e.g., ethyl acetoacetate) (0.02 mol)

  • Urea or thiourea (0.02 mol)[10]

  • Oil bath

  • Round-bottom flask

Procedure:

  • Combine equimolar quantities of the aryl aldehyde, active methylene compound, and urea (or thiourea) in a round-bottom flask.[10]

  • Heat the mixture in an oil bath at 120-130°C for approximately 8 hours. Monitor the reaction by TLC.[10]

  • After completion, cool the reaction mixture to room temperature.

  • The solidified product is then filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol.[10]

The following table summarizes representative yields for the Biginelli reaction with various substituted aldehydes.

Aldehyde (R)β-Dicarbonyl CompoundAmide SourceConditionsYield (%)Reference
C₆H₅Ethyl acetoacetateUreaSulfamic acid, MW, solvent-free92[8]
4-Cl-C₆H₄Ethyl acetoacetateUreaSulfamic acid, MW, solvent-free95[8]
4-NO₂-C₆H₄Ethyl acetoacetateUreaSulfamic acid, MW, solvent-free89[8]
3-OH-C₆H₄Ethyl acetoacetateUreaBenzyltriethylammonium chloride, solvent-free94[2]
C₆H₅Ethyl acetoacetateThioureaSulfamic acid, MW, solvent-free94[8]
4-Cl-C₆H₄Ethyl acetoacetateThioureaSulfamic acid, MW, solvent-free96[8]
The Pinner Synthesis

The Pinner synthesis is another classical and versatile method for preparing pyrimidines. It involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, typically under acidic or basic conditions.[11][12] This method is particularly useful for synthesizing pyrimidines with specific substitution patterns that are not readily accessible through the Biginelli reaction.[9]

The Pinner synthesis has been employed in the preparation of various biologically active pyrimidine derivatives, including sulfa drugs like sulfamerazine (B1682647) and the antibacterial agent trimethoprim.[11]

Protocol 2.1: Base-Catalyzed Pinner Synthesis of a Substituted Pyrimidine

This protocol is a general procedure for the Pinner synthesis using a strong base.[9]

Materials:

  • β-Keto ester (1.0 equiv)

  • Amidine hydrochloride (1.0 equiv)

  • Sodium ethoxide (2.0 equiv)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • To this solution, add the β-keto ester and the amidine hydrochloride.

  • Heat the reaction mixture at reflux for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to yield the desired pyrimidine.[9]

The following table presents yield data for the Pinner synthesis of various pyrimidine derivatives.

1,3-Dicarbonyl CompoundAmidineConditionsYield (%)Reference
Ethyl acetoacetateAcetamidineNaOEt, EtOH, reflux~70-80[9]
AcetylacetoneBenzamidineNaOEt, EtOH, refluxHigh[11]
Diethyl malonateGuanidineNaOEt, EtOH, refluxGood[11]
Three-Component Synthesis of Functionalized Pyrimidines

Modern variations of cyclocondensation reactions often involve multi-component strategies to rapidly build molecular complexity. These reactions are highly valued in drug discovery for their efficiency and ability to generate diverse libraries of compounds.[13][14]

Three-component syntheses are instrumental in accessing novel pyrimidine scaffolds for screening against various biological targets. For instance, such methods can be used to synthesize precursors for kinase inhibitors or other targeted therapies.

Protocol 3.1: Synthesis of 4-Aryl-6-cyclopentyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles

This protocol is based on a Biginelli-type reaction for the synthesis of functionalized dihydropyrimidines.[15]

Materials:

  • Aromatic aldehyde (10 mmol)

  • 3-Cyclopentyl-3-oxopropanenitrile (10 mmol, 1.37 g)

  • Thiourea (12 mmol, 0.91 g)

  • Anhydrous potassium carbonate (2 mmol, 0.28 g)

  • Ethanol (30 mL)

  • 100 mL round-bottom flask with reflux condenser

Procedure:

  • To a 100 mL round-bottom flask, add the aromatic aldehyde, 3-cyclopentyl-3-oxopropanenitrile, and thiourea.[15]

  • Add ethanol and a catalytic amount of anhydrous potassium carbonate.[15]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction is typically complete within 4-6 hours. Monitor by TLC.[15]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water with stirring to precipitate the product.[15]

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.[15]

  • Dry the crude product and purify by recrystallization from ethanol or ethyl acetate.[15]

The following table shows the yields for the synthesis of various 4-aryl-6-cyclopentyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles.

Aromatic Aldehyde (Ar)Yield (%)Reference
BenzaldehydeHigh[15]
4-ChlorobenzaldehydeHigh[15]
4-MethoxybenzaldehydeHigh[15]

Signaling Pathways and Drug Targets

Pyrimidine derivatives are prominent in modern pharmacology, often targeting key enzymes in signaling pathways critical for cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] Mutations leading to the constitutive activation of EGFR are common in non-small cell lung cancer (NSCLC).[16] Several pyrimidine-based drugs have been developed as EGFR tyrosine kinase inhibitors (TKIs).[17][18]

Mechanism of Action: These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[18]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_TKI Pyrimidine-based EGFR Inhibitor (e.g., Osimertinib) Pyrimidine_TKI->Dimerization Inhibits

Caption: EGFR signaling pathway and inhibition by pyrimidine-based TKIs.

Thymidylate Synthase (TS) Pathway

Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[19][20] Inhibition of TS leads to a "thymineless death" of rapidly dividing cells, making it an important target for anticancer drugs.[21]

Mechanism of Action: Pyrimidine-based antimetabolites, such as 5-fluorouracil (B62378) (5-FU), are converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, thereby inhibiting the enzyme.[3][5]

Thymidylate_Synthase_Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS CH2THF N⁵,N¹⁰-Methylene- tetrahydrofolate CH2THF->TS dTMP dTMP TS->dTMP DHF Dihydrofolate (DHF) TS->DHF DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis FiveFU 5-Fluorouracil (5-FU) FdUMP FdUMP FiveFU->FdUMP Metabolic Activation FdUMP->TS Inhibits

Caption: Inhibition of Thymidylate Synthase by 5-Fluorouracil.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and evaluation of novel pyrimidine derivatives in a drug discovery context.

Experimental_Workflow Start Design of Pyrimidine Analogs Synthesis Chemical Synthesis (e.g., Biginelli, Pinner) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., Enzyme Assays, Cell Viability) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds In_Vivo In vivo Studies (Animal Models) Hit_ID->In_Vivo Promising Leads Lead_Opt->Synthesis Preclinical Preclinical Development In_Vivo->Preclinical

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methyl pyrimidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound can be synthesized through several routes. A prevalent method involves the condensation of a three-carbon component with an N-C-N moiety. For instance, derivatives of pyrimidine-4-carboxylic acid can be synthesized from unsymmetrical enamino diketones and N-C-N dinucleophiles like benzamidine (B55565) hydrochloride.[1] Another approach involves the reaction of 4,4-dimethoxy-2-butanone (B155242) with guanidines to yield the corresponding pyrimidine (B1678525).[2][3] Additionally, specialized methods like the Minisci homolytic alkoxycarbonylation can be employed for the synthesis of related halopyrimidine carboxylic acid esters, which can be precursors or analogues.[4]

Q2: I am experiencing a very low yield in my synthesis. What are the potential causes and how can I improve it?

A2: Low yields are a common issue in pyrimidine synthesis and can stem from several factors.[5] Key areas to investigate include the purity of starting materials, reactant stoichiometry, and reaction conditions. Impurities in reagents can lead to side reactions, so using freshly purified materials is recommended.[5] The molar ratio of your reactants is also critical; an imbalance can result in the incomplete conversion of the limiting reagent.[5] Furthermore, reaction parameters such as temperature, solvent, and catalyst play a significant role. Optimization of these conditions is often necessary to achieve a higher yield.[2] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent product decomposition from prolonged reaction times.[5]

Q3: My TLC plate shows multiple spots, indicating the presence of impurities and side products. What are the likely side reactions?

A3: The formation of multiple products is a frequent challenge. Side reactions can include self-condensation of reactants or intermediates. In syntheses involving active methylene (B1212753) compounds, incorrect reaction conditions can lead to various condensation products. The choice of solvent and temperature can significantly influence the reaction pathway and the formation of byproducts. For instance, in some related syntheses, the reaction medium was found to be crucial for regioselectivity.[4] Analyzing the crude product by LC-MS can help in identifying the major side products and understanding the side reactions, which can then be minimized by adjusting the reaction conditions.

Q4: I am having difficulty purifying the final product. What are the recommended purification techniques?

A4: Purifying this compound can be challenging due to the presence of unreacted starting materials and polar byproducts. Recrystallization is often the first method of choice if the product is a solid.[5] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble.[5] If recrystallization is not effective or the product is an oil, column chromatography is the next recommended step.[5] Silica (B1680970) gel is a common stationary phase, and the mobile phase can be optimized by testing different solvent systems with varying polarities on a TLC plate to achieve good separation.[5]

Troubleshooting Guides

Problem: Low or No Product Yield

A systematic approach to troubleshooting low yields is crucial for optimizing the synthesis of this compound.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Starting Materials start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize Systematic Optimization check_reagents->optimize Impure/Degraded monitor_reaction Monitor Reaction Progress check_conditions->monitor_reaction Conditions Correct check_conditions->optimize Suboptimal evaluate_workup Evaluate Workup Procedure monitor_reaction->evaluate_workup Reaction Proceeds monitor_reaction->optimize Reaction Stalled evaluate_workup->optimize Workup OK evaluate_workup->optimize Product Loss success Improved Yield optimize->success

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Troubleshooting Steps:

  • Verify Starting Materials:

    • Purity: Ensure the purity of all reagents. Impurities can act as catalysts for side reactions or inhibit the main reaction. Use freshly distilled or purified reagents if there is any doubt.[5]

    • Stoichiometry: Accurately weigh all reactants and calculate the molar ratios. An incorrect ratio can lead to incomplete consumption of the limiting reagent.[5]

  • Review Reaction Conditions:

    • Temperature: Ensure the reaction is maintained at the optimal temperature. Too low a temperature may slow down or stall the reaction, while excessively high temperatures can cause decomposition of reactants or products.[5]

    • Solvent: The choice of solvent is critical. It should be anhydrous if the reaction is sensitive to water. The polarity of the solvent can also influence the reaction rate and selectivity.

    • Catalyst: If a catalyst is used, ensure it is active and used in the correct concentration.

  • Monitor Reaction Progress:

    • Use TLC or LC-MS to track the consumption of starting materials and the formation of the product over time. This will help in determining the optimal reaction time and identifying the formation of any significant byproducts.[5]

  • Evaluate Workup Procedure:

    • Product loss can occur during extraction, washing, or filtration steps. Check all aqueous layers and filter cakes for the presence of the desired product.

Problem: Product Purification Challenges

Effective purification is essential to obtain high-purity this compound.

Purification Troubleshooting Workflow

PurificationTroubleshooting start Crude Product Obtained recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography recrystallization->column_chromatography Fails or Oily Product characterization Characterize Pure Product recrystallization->characterization Successful column_chromatography->recrystallization Co-elution of Impurities (Try different solvent system) column_chromatography->characterization Successful Separation success Pure Product Isolated characterization->success

Caption: A decision-making workflow for troubleshooting product purification.

Detailed Purification Steps:

  • Recrystallization:

    • Solvent Selection: Test a range of solvents with varying polarities to find one in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.[5]

    • Troubleshooting: If the product "oils out," try using a solvent mixture or a slower cooling rate. If precipitation is too rapid, trapping impurities, try redissolving and cooling more slowly.[5]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice. For highly polar compounds, alumina (B75360) or reverse-phase silica might be more effective.[5]

    • Mobile Phase Selection: Use TLC to screen for an appropriate solvent system that gives good separation between your product and impurities (aim for a product Rf of 0.2-0.4). Start with a non-polar solvent and gradually increase the polarity.[5]

    • Co-elution: If impurities co-elute with the product, try a different solvent system with different selectivity (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system).[5]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Pyrimidine-4-Carboxylate Derivatives.

EntryReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Enamino diketone, Benzamidine HCl-Ethanol (B145695)Reflux651-86[1]
24,4-dimethoxy-2-butanone, Guanidine (B92328) nitrate (B79036)Sodium ethoxideEthanolReflux666[2]
34,4-dimethoxy-2-butanone, Benzyl guanidine sulfateSodium ethoxideEthanolReflux658[3]
45-bromopyrimidine, Ethyl pyruvateAgNO3/K2S2O8Toluene-H2O89-81[4]

Note: The yields presented are for various pyrimidine-4-carboxylate derivatives and may not be directly transferable to the synthesis of this compound but provide a useful starting point for optimization.

Experimental Protocols

Protocol 1: Synthesis from 4,4-Dimethoxy-2-butanone and Guanidine

This protocol is adapted from the synthesis of related pyrimidines and may require optimization for the synthesis of this compound.[2]

Materials:

  • 4,4-Dimethoxy-2-butanone

  • Guanidine nitrate

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide (1.2 equivalents) and guanidine nitrate (1.5 equivalents) in anhydrous ethanol.

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of 4,4-dimethoxy-2-butanone (1 equivalent) in ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Recrystallization

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Purification of Methyl Pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of methyl pyrimidine-4-carboxylate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification. Recrystallization is often effective for removing small amounts of impurities from a solid product, while column chromatography is better suited for separating the desired compound from impurities with different polarities, especially in complex mixtures.[1]

Q2: What are the likely impurities I might encounter?

A2: Impurities in a sample of this compound typically arise from the synthetic route used. Common impurities may include:

  • Unreacted starting materials: Depending on the synthesis, these could be various amidine or three-carbon building blocks.

  • Pyrimidine-4-carboxylic acid: This can form if the methyl ester is hydrolyzed during the reaction or workup.[2]

  • By-products: Side reactions can lead to the formation of other pyrimidine (B1678525) derivatives or polymeric material.

Q3: How can I assess the purity of my this compound?

A3: The purity of your compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A purity of ≥96% is generally considered good.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (around 63-68°C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Recrystallization

Problem 1: My compound will not crystallize.

  • Possible Cause: The solvent may be too non-polar or too polar, or the solution may not be sufficiently saturated. This compound is known to be soluble in ethanol (B145695), DMF, and DMSO.[3]

  • Solution:

    • Solvent Selection: If the compound is too soluble, try a less polar solvent or a solvent mixture. If it is not dissolving, a more polar solvent may be needed. A good starting point for recrystallization is a solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature.

    • Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol or ethyl acetate) at an elevated temperature. While the solution is warm, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, such as hexanes or water) until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

Problem 2: The purity of my compound does not improve after recrystallization.

  • Possible Cause: The impurities may have similar solubility properties to the desired product in the chosen solvent system.

  • Solution:

    • Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. For a related compound, pyrimidine-4-carboxylic acid, a mixture of water and methanol (B129727) (20:1) was used for recrystallization.[1]

    • Consider Column Chromatography: If recrystallization is ineffective, the impurities may need to be removed by column chromatography.

Column Chromatography

Problem 3: My compound does not move from the baseline on the TLC plate (Rf = 0).

  • Possible Cause: The mobile phase is not polar enough to elute the compound from the stationary phase (typically silica (B1680970) gel).

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. If using dichloromethane, consider adding a small amount of methanol.[4][5]

Problem 4: All spots are at the solvent front on the TLC plate (Rf ≈ 1).

  • Possible Cause: The mobile phase is too polar, causing all components of the mixture to travel with the solvent front.

  • Solution:

    • Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[5]

Problem 5: The separation between my product and an impurity is poor.

  • Possible Cause: The polarities of the product and the impurity are very similar in the chosen mobile phase.

  • Solution:

    • Fine-tune the Mobile Phase: Try small adjustments to the solvent ratio. Sometimes, switching one of the solvents in the mobile phase (e.g., from ethyl acetate to acetone) can improve separation.

    • Use a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase like alumina (B75360) or reverse-phase silica (C18).[4] For reverse-phase chromatography, a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, is used.[4]

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemTypical Ratio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 to 1:1Low to MediumA good starting point for many organic compounds.
Dichloromethane / Methanol99:1 to 9:1Medium to HighUseful for more polar compounds.
Ethyl Acetate100%MediumCan be used as a single eluent.

Table 2: Troubleshooting Guide for Column Chromatography

IssuePotential CauseRecommended Action
Compound won't eluteMobile phase polarity is too low.Increase the proportion of the polar solvent (e.g., ethyl acetate or methanol).[4][5]
Poor separationIncorrect mobile phase; Column overloading.Optimize the solvent system using TLC; Reduce the amount of sample loaded onto the column.[4]
Streaking of bandsCompound is degrading on silica; Compound is not fully soluble in the mobile phase.Consider using a less acidic stationary phase like neutral alumina; Choose a mobile phase in which the compound is more soluble.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethyl acetate or ethanol) and heat the mixture gently with stirring until the solid dissolves completely. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try adding an anti-solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy, then allow it to stand.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent or the anti-solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase using TLC. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica to settle into a uniform bed, and add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualization

Purification_Workflow Purification Workflow for this compound crude_product Crude Methyl Pyrimidine-4-carboxylate assess_purity Assess Purity (TLC/HPLC) crude_product->assess_purity is_pure Is purity >98%? assess_purity->is_pure troubleshoot Troubleshoot/ Re-evaluate assess_purity->troubleshoot If still impure is_solid Is the crude product a solid? recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) is_pure->is_solid No pure_product Pure Product is_pure->pure_product Yes recrystallization->assess_purity column_chromatography->assess_purity troubleshoot->column_chromatography

Caption: A decision-making workflow for the purification of this compound.

References

Technical Support Center: Optimization of Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of pyrimidine (B1678525) derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during pyrimidine synthesis, offering structured solutions to enhance reaction outcomes.

Question 1: My Biginelli reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields are a common issue in the classical Biginelli reaction, often due to suboptimal conditions or reactant quality.[1][2] Consider the following troubleshooting steps:

  • Verify Starting Materials:

    • Purity: Ensure the high purity of your aldehyde, β-dicarbonyl compound, and urea (B33335)/thiourea. Aldehydes can oxidize, and β-ketoesters may hydrolyze.[1] Use freshly purified reagents if purity is uncertain.[3]

    • Stoichiometry: Accurately weigh reagents. A common molar ratio for the Biginelli reaction is 1:1:1.5 (aldehyde:β-ketoester:urea). A slight excess of urea can help drive the reaction to completion.[1][3]

  • Optimize Reaction Conditions:

    • Catalyst: The choice of catalyst is critical. While strong acids like HCl are traditional, they can cause side reactions.[2] Modern protocols often favor milder Lewis acids (e.g., FeCl₃, ZnCl₂, InCl₃) or solid acid catalysts, which can significantly improve yields and simplify workup.[2][4]

    • Solvent: Ethanol is a common solvent, but solvent-free conditions have proven highly effective, often leading to shorter reaction times and higher yields.[2] Other polar solvents like acetonitrile (B52724) or greener alternatives like deep eutectic solvents (DESs) can also enhance performance.[4][5]

    • Temperature: The optimal temperature is substrate-dependent. While some reactions proceed at room temperature, heating is often required, with temperatures between 80°C and 100°C frequently being optimal.[2][3] Excessively high temperatures can lead to product decomposition or side reactions.[1]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the ideal duration and prevent product degradation from prolonged reaction times.[1][3]

  • Consider Equilibrium: The reaction involves a cyclization step that eliminates water. In some cases, removing water using a Dean-Stark apparatus or a dehydrating agent can shift the equilibrium toward the product.[1][3]

Question 2: I am observing multiple spots on my TLC plate. What are the common side products and how can I minimize them?

Answer: The formation of multiple byproducts is a frequent challenge in pyrimidine synthesis. Key strategies to enhance selectivity involve careful control of reaction conditions.[1]

  • Common Side Products:

    • Hantzsch Dihydropyridine: This fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde, particularly at higher temperatures where urea might decompose to ammonia.[6]

    • Knoevenagel Condensation Product: The aldehyde can react directly with the active methylene (B1212753) group of the β-ketoester.[4][7]

    • Aldol Condensation Product: Self-condensation of the aldehyde or β-ketoester can occur.[1]

    • Uncyclized Intermediates: Intermediates, such as adducts between the aldehyde and urea, may fail to cyclize completely.[1][6]

  • Strategies for Minimization:

    • Temperature Control: Lowering the reaction temperature can often suppress the formation of Hantzsch dihydropyridines.[6]

    • Catalyst Selection: The choice of catalyst can influence the reaction pathway. Experimenting with different Lewis or Brønsted acids may favor the desired Biginelli product.[6]

    • Order of Reagent Addition: In some cases, adding the urea component last can minimize its decomposition and subsequent side reactions.[6]

    • Stoichiometry: Precise control over reactant ratios is crucial to avoid side reactions resulting from an excess of any single component.[6]

Question 3: I am struggling to purify my final pyrimidine product. What are the best practices?

Answer: Purifying pyrimidine derivatives can be difficult due to the presence of unreacted starting materials, catalysts, and structurally similar side products.[1] A systematic approach is recommended.

  • Initial Workup: A standard aqueous workup followed by extraction with an organic solvent like ethyl acetate (B1210297) is a common first step.[8] Ensure the product is not lost in the aqueous layer, especially if it is a salt.[1]

  • Recrystallization: This is often the most effective method for purifying solid products. The key is to identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while impurities remain soluble.[1]

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel is standard. For highly polar compounds, alumina (B75360) or reverse-phase silica may be more effective.[1]

    • Mobile Phase: Determine an appropriate solvent system by running analytical TLCs. If impurities co-elute with your product, try a different solvent system with altered selectivity (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).[1][8]

  • High-Performance Liquid Chromatography (HPLC): For challenging separations or when very high purity is required, preparative HPLC is a powerful tool.[1]

  • Decolorization: If colored impurities are present, treating a solution of the crude product with activated charcoal can be effective.[8]

Data Presentation: Catalyst Performance in Biginelli Reaction

The selection of an appropriate catalyst is crucial for optimizing the Biginelli reaction. The following tables summarize the performance of various catalysts under different conditions.

Table 1: Comparison of Lewis Acid Catalysts

Catalyst Solvent Temperature (°C) Time Yield (%) Reference(s)
InCl₃ Ethanol Reflux Varies >80 [1]
FeCl₃·6H₂O Ethanol Reflux Varies Varies [3]
Yb(OTf)₃ Solvent-free Varies Shortened Increased [9][10]
MgBr₂ Varies Varies Varies Varies [11]

| ZnCl₂ | Varies | Varies | Varies | Varies |[4][12] |

Table 2: Comparison of Reaction Conditions

Catalyst Solvent Temperature (°C) Yield (%) Reference(s)
Fe(NO₃)₃·9H₂O Solvent-free (grinding) Room Temp >90 [1]
Dicalcium Phosphate Ethanol Reflux 85-95 [1]
Benzyltriethyl-ammonium chloride Solvent-free 100 >85 [1]

| L-proline/TFA | Acetonitrile | 85 | Varies |[5][13] |

Experimental Protocols

This section provides a generalized protocol for the Biginelli reaction, which should be optimized for specific substrates.

Protocol 1: Solvent-Free Biginelli Reaction Using Ferric Nitrate [1]

  • Reactant Mixture: In a mortar, combine the aromatic aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea (1.5 mmol).

  • Catalyst Addition: Add a catalytic amount of Fe(NO₃)₃·9H₂O.

  • Reaction: Grind the mixture thoroughly with a pestle at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 10-20 minutes).[4]

  • Workup: Upon completion, add cold water to the reaction mixture and stir to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[1]

Visualized Workflows and Pathways

The following diagrams illustrate logical workflows for troubleshooting and understanding reaction pathways in pyrimidine synthesis.

Low_Yield_Troubleshooting start_node Low or No Product Yield q1 Are starting materials pure? start_node->q1 decision_node decision_node process_node process_node check_node check_node end_node Improved Yield a1_no Purify or replace reagents (distill, recrystallize) q1->a1_no No q2 Is stoichiometry correct? q1->q2 Yes a1_no->q2 a2_no Recalculate and re-weigh reagents (e.g., 1:1:1.5 ratio) q2->a2_no No q3 Are reaction conditions optimal? q2->q3 Yes a2_no->q3 a3_no Optimize Catalyst, Solvent, & Temperature q3->a3_no No q4 Is reaction complete? q3->q4 Yes a3_no->q4 a4_no Increase reaction time or temperature q4->a4_no No q5 Is product lost during workup? q4->q5 Yes a4_no->q4 q5->end_node No a5_yes Analyze aqueous layers and filter media. Optimize extraction. q5->a5_yes Yes a5_yes->end_node

Caption: Troubleshooting workflow for low reaction yields.[1]

Purification_Workflow start_node Crude Product Mixture q1 Is the product a solid? start_node->q1 decision_node decision_node process_node process_node check_node check_node end_node Pure Product recrystallize Attempt Recrystallization q1->recrystallize Yes chromatography Perform Column Chromatography q1->chromatography No q2 Is it pure (by TLC/NMR)? recrystallize->q2 q2->end_node Yes q2->chromatography No q3 Are impurities still present? chromatography->q3 q3->end_node No hplc Consider Preparative HPLC q3->hplc Yes hplc->end_node

Caption: A decision-making workflow for product purification.[1]

Side_Reactions cluster_reactants Starting Materials reactant_node reactant_node pathway_node pathway_node product_node product_node side_product_node side_product_node Aldehyde Aldehyde Biginelli Biginelli Pathway Aldehyde->Biginelli Hantzsch Hantzsch Pathway (High Temp) Aldehyde->Hantzsch Ketoester β-Ketoester Ketoester->Biginelli Ketoester->Hantzsch Urea Urea Urea->Biginelli Urea->Hantzsch NH₃ from decomposition DHPM Desired Product (Dihydropyrimidinone) Biginelli->DHPM DHP Side Product (Dihydropyridine) Hantzsch->DHP

Caption: Competing pathways in the Biginelli reaction.[6]

References

Technical Support Center: Minisci Reaction for Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Minisci reaction for the functionalization of pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the Minisci reaction and why is it useful for pyrimidine (B1678525) functionalization?

The Minisci reaction is a radical substitution reaction that allows for the direct C-H functionalization of electron-deficient heterocycles, such as pyrimidines.[1] It is particularly valuable because it enables the introduction of alkyl and acyl groups onto the pyrimidine ring, a common scaffold in pharmaceuticals, without the need for pre-functionalization.[1][2] This method contrasts with traditional nucleophilic aromatic substitution, which is often not feasible on such electron-poor systems.[1]

Q2: What is the general mechanism of the Minisci reaction?

The reaction proceeds through a radical mechanism. First, a radical (typically a carbon-centered radical) is generated from a precursor like a carboxylic acid, an alkyl halide, or an alcohol.[1][3] This nucleophilic radical then adds to the protonated pyrimidine ring, which is activated towards radical attack. The resulting radical cation intermediate is then oxidized to rearomatize, yielding the functionalized pyrimidine product.[1]

Q3: What are the most common positions for functionalization on the pyrimidine ring in a Minisci reaction?

The regioselectivity of the Minisci reaction on pyrimidines can be complex, often yielding a mixture of isomers.[1] The most common positions for radical attack are C2, C4, and C6, with the outcome depending on the substituents already present on the pyrimidine ring, the nature of the radical, and the reaction conditions.[4][5]

Q4: What are some common radical precursors used in Minisci reactions for pyrimidines?

A variety of radical precursors can be employed, including:

  • Carboxylic acids: In the presence of an oxidant like ammonium (B1175870) persulfate and a silver catalyst, carboxylic acids undergo oxidative decarboxylation to form alkyl radicals.[1]

  • Alkyl halides: Alkyl bromides and chlorides can be used to generate alkyl radicals, for instance, through a mechanochemical approach with magnesium.[6]

  • Alcohols, ethers, and alkanes: These can serve as radical sources under visible-light photoredox catalysis.[7]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My Minisci reaction on a pyrimidine substrate is resulting in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?

A: Low yields are a common issue in Minisci reactions.[8] Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield check_reagents Verify Reagent Quality - Purity of pyrimidine - Freshness of radical precursor - Activity of oxidant/catalyst start->check_reagents optimize_conditions Optimize Reaction Conditions - Temperature - Reaction time - Solvent check_reagents->optimize_conditions Reagents OK radical_generation Assess Radical Generation - Inefficient precursor activation - Radical decomposition optimize_conditions->radical_generation Conditions Optimized workup Evaluate Workup Procedure - Product loss during extraction - Incorrect pH radical_generation->workup Generation Confirmed solution Improved Yield workup->solution Workup Optimized

A logical workflow for troubleshooting low reaction yields.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature may be too low for efficient radical generation and reaction, or too high, leading to decomposition.[9] Experiment with a range of temperatures (e.g., 50-100 °C).

    • Reaction Time: The reaction may not have reached completion, or prolonged reaction times could be degrading the product. Monitor the reaction progress using TLC or LC-MS to determine the optimal time.[9]

    • Solvent: The choice of solvent can significantly impact the reaction. A biphasic system (e.g., toluene-water or dichloromethane-water) can sometimes improve yields by minimizing polysubstitution.[2][4] The addition of acetic acid as a co-solvent has been shown to increase conversion rates in some cases.[4]

  • Inefficient Radical Generation:

    • Ensure the radical precursor is appropriate for the desired functional group.

    • Verify the activity of the oxidant (e.g., ammonium persulfate) and catalyst (e.g., silver nitrate). Use fresh reagents.

  • Poor Reagent Quality:

    • The purity of the starting pyrimidine and the radical precursor is crucial. Impurities can inhibit the reaction or lead to side products.[9]

  • Product Loss During Workup:

    • The functionalized pyrimidine may have different solubility properties than the starting material. Ensure the extraction solvent and pH are appropriate to avoid losing the product to the aqueous layer.[9]

Problem 2: Poor Regioselectivity

Q: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the Minisci reaction on my pyrimidine?

A: Achieving high regioselectivity is a significant challenge in Minisci reactions.[5][10] The electronic and steric properties of the pyrimidine substrate and the incoming radical, as well as the reaction conditions, all play a role.

Factors Influencing Regioselectivity and Strategies for Control:

  • Substituent Effects: The existing substituents on the pyrimidine ring are a primary determinant of the position of attack.

    • Electron-withdrawing groups can influence the electron density of the ring and direct the incoming radical.[4]

    • Bulky substituents can sterically hinder attack at adjacent positions.

  • Nature of the Radical: The steric bulk and electronic properties of the radical itself can influence which position it preferentially attacks.

  • Solvent and Acidity:

    • The solvent can influence the solvation of the pyrimidine and the radical, thereby affecting the transition state energies for addition at different positions.[2]

    • The acidity of the medium is crucial as the pyrimidine must be protonated to be sufficiently reactive. The choice of acid can sometimes influence the isomeric ratio.[8]

  • Blocking Groups: In some cases, a removable blocking group can be installed on the heterocycle to direct the functionalization to a specific position.[11]

Problem 3: Formation of Side Products (e.g., Polysubstitution, Acylation)

Q: Besides my desired product, I am observing significant amounts of di- or tri-substituted pyrimidines and/or acylated byproducts. How can I minimize these side reactions?

A: The formation of multiple products is a common complication.[1]

Strategies to Minimize Side Products:

  • Control Stoichiometry: Use a molar excess of the pyrimidine substrate relative to the radical precursor to decrease the probability of multiple additions to the same ring.

  • Biphasic Reaction Conditions: As the desired mono-functionalized product is often more lipophilic than the starting pyrimidine, it will preferentially partition into the organic phase of a biphasic system (e.g., dichloromethane-water). This separation from the radical-generating aqueous phase can effectively prevent further reactions.[2]

  • Choice of Radical Precursor: When using a carboxylic acid as a radical precursor, a competing acylation reaction can sometimes occur.[1] If acylation is a significant issue, consider an alternative radical source, such as an alkyl halide.

  • Reaction Time and Temperature: Over-reaction can lead to the formation of multiple substitution products. Monitor the reaction closely and stop it once the desired product is maximized. Lowering the temperature may also help to reduce the rate of side reactions.[9]

Data Presentation

Table 1: Effect of Solvent on the Conversion of 5-Bromopyrimidine [4]

EntryAlkyl GroupSolvent SystemConversion (%)
1MethylToluene-H₂O85
2EthylToluene-H₂O89
3EthylCH₂Cl₂-H₂O83
4EthylAcOH-H₂O87
5EthylH₂O31

Table 2: Effect of Acetic Acid on Conversion in Minisci Alkoxycarbonylation [4]

EntryPyrimidine Substituent (R1)Radical Precursor (R2)Conversion - no AcOH (%)Conversion - with AcOH (%)
1H, BrMethyl8594
2H, BrEthyl89100
3H, BrIsopropyl8196

Experimental Protocols

Protocol 1: General Procedure for Minisci Alkylation of a Pyrimidine using a Carboxylic Acid [11]

experimental_workflow start Start reagents Combine pyrimidine (1 equiv), carboxylic acid (2 equiv), (NH4)2S2O8 (2 equiv), and AgNO3 (0.2 equiv) in a biphasic solvent (e.g., DCE/H2O). start->reagents reaction Stir vigorously at 50-80 °C for 2-12 h. reagents->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature. Separate layers. Extract aqueous layer with organic solvent. monitoring->workup Reaction Complete purification Combine organic layers, dry, concentrate, and purify by column chromatography. workup->purification product Characterize Product purification->product

A general experimental workflow for the Minisci reaction.

  • Reaction Setup: In a round-bottom flask, combine the pyrimidine derivative (1.0 equiv), the carboxylic acid (2.0-3.0 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 2.0-3.0 equiv), and silver nitrate (B79036) (AgNO₃, 10-20 mol%).

  • Solvent Addition: Add a biphasic solvent system, such as 1,2-dichloroethane (B1671644) (DCE) and water (1:1 v/v), to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Reaction Conditions: Stir the mixture vigorously at a temperature between 50 °C and 80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction.

  • Monitoring: Follow the consumption of the starting material and the formation of the product by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent used in the reaction (e.g., DCE or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Mechanochemical Minisci Alkylation of a Pyrimidine with an Alkyl Halide [6]

This solvent-free method offers a greener alternative to traditional solution-phase Minisci reactions.

  • Reaction Setup: In a ball mill reactor vessel, add the pyrimidine derivative, magnesium (Mg) powder, and the alkyl bromide or chloride.

  • Milling: Mill the mixture at a specified frequency for a predetermined time. The optimal milling time and frequency will depend on the specific substrates and the milling equipment.

  • Workup and Purification: After milling, the solid reaction mixture is typically purified directly by column chromatography to isolate the desired 4-alkylpyrimidine product.

Mandatory Visualization

The general mechanism of the Minisci reaction.

References

Technical Support Center: Optimizing Catalytic N-Debenzylation of Piperidine-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the catalytic N-debenzylation of piperidine-4-carboxylate derivatives.

Frequently Asked Questions (FAQs)

Q1: My N-debenzylation reaction using Pd/C is very slow or has stalled. What are the common causes?

A1: A sluggish or stalled reaction is a frequent issue, often due to catalyst deactivation or suboptimal reaction conditions. The primary causes include:

  • Catalyst Poisoning: The product, a secondary amine, can strongly coordinate to the palladium catalyst, inhibiting its activity.[1][2][3][4] Impurities in the starting material, solvent, or hydrogen gas, such as sulfur or nitrogen compounds, can also poison the catalyst.[5][6]

  • Poor Catalyst Quality or Insufficient Loading: The activity of palladium catalysts can vary between batches and suppliers. An insufficient amount of catalyst will also lead to a slow reaction.[2][6]

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be adequate for complete conversion, especially for more challenging substrates.[2][7]

  • Suboptimal Solvent Choice: The solvent can influence the reaction rate and catalyst activity.[6]

Q2: How can I overcome catalyst poisoning by the piperidine (B6355638) nitrogen product?

A2: Several strategies can mitigate product inhibition:

  • Acidic Additives: The addition of a mild acid, such as acetic acid or a small amount of HCl, can protonate the basic nitrogen of the piperidine product.[1][4] This reduces its ability to bind to and poison the palladium catalyst.

  • Catalyst Choice: Pearlman's catalyst, Pd(OH)₂/C, is often more effective than Pd/C for the debenzylation of substrates containing basic nitrogen groups as it can be more resistant to amine poisoning.[1][2][6]

  • Combined Catalyst Systems: In some cases, a combination of Pd/C and Pd(OH)₂/C has been shown to be more effective than either catalyst alone.[8]

Q3: I am observing low yields in my N-debenzylation reaction. What are the potential reasons?

A3: Low yields can stem from several factors beyond an incomplete reaction:

  • Side Reactions: Depending on the substrate and conditions, unwanted side reactions can occur. Over-reduction of other functional groups in the molecule may happen under harsh conditions.[2]

  • Difficult Product Isolation: The debenzylated piperidine-4-carboxylate product may be highly polar or water-soluble, leading to losses during the workup and purification steps.[2] Careful pH adjustment during extraction is crucial.

Q4: Can I selectively debenzylate in the presence of other reducible functional groups?

A4: Selective debenzylation can be challenging but is often achievable through careful selection of the catalyst and reaction conditions.[1] For instance, specific palladium catalysts have been shown to provide high selectivity for debenzylation in the presence of an aromatic chloride.[1][9] Milder conditions, such as lower hydrogen pressure and temperature, are generally preferred to enhance selectivity.[10]

Troubleshooting Guides

Issue 1: Slow or Stalled Reaction

If your N-debenzylation reaction is proceeding slowly or has stopped before completion, follow this troubleshooting workflow:

G start Slow or Stalled Reaction catalyst_check Check Catalyst Quality and Loading start->catalyst_check conditions_check Review Reaction Conditions start->conditions_check poisoning_check Suspect Catalyst Poisoning start->poisoning_check fresh_catalyst Try a fresh batch of Pd/C or Pd(OH)2/C catalyst_check->fresh_catalyst Use fresh, high-quality catalyst increase_loading Increase catalyst loading (e.g., 10-20 mol%) catalyst_check->increase_loading increase_pressure Use a high-pressure reactor (e.g., Parr shaker) conditions_check->increase_pressure Increase H2 pressure (if equipment allows) increase_temp Increase temperature moderately (e.g., to 40-60 °C) conditions_check->increase_temp Monitor for side products change_solvent Change solvent (e.g., from EtOAc to EtOH/MeOH) conditions_check->change_solvent add_acid Add acetic acid (e.g., 1.1 eq) poisoning_check->add_acid Mitigate product inhibition pearlmans_catalyst Switch to Pearlman's Catalyst (Pd(OH)2/C) poisoning_check->pearlmans_catalyst end Reaction Optimized fresh_catalyst->end increase_loading->end increase_pressure->end increase_temp->end change_solvent->end add_acid->end pearlmans_catalyst->end

Caption: Troubleshooting workflow for a slow or stalled N-debenzylation.
Issue 2: Formation of Side Products

The formation of impurities or side products can complicate purification and lower yields. This guide helps address common side reactions.

G start Side Product Formation Observed over_reduction Over-reduction of other functional groups start->over_reduction ring_saturation Piperidine or aromatic ring saturation start->ring_saturation milder_conditions Lower H2 pressure and/or temperature over_reduction->milder_conditions Reduce reaction severity selective_catalyst Screen for a more selective catalyst over_reduction->selective_catalyst milder_conditions2 Lower H2 pressure and/or temperature ring_saturation->milder_conditions2 Reduce reaction severity monitor_reaction Monitor reaction closely and stop at completion ring_saturation->monitor_reaction end Improved Selectivity milder_conditions->end selective_catalyst->end milder_conditions2->end monitor_reaction->end

Caption: Troubleshooting guide for addressing side product formation.

Data Presentation

The optimal conditions for N-debenzylation can be highly substrate-dependent. The following tables provide a summary of commonly employed conditions for N-debenzylation of various amine substrates as a starting point for optimization.

Table 1: Typical Conditions for Catalytic Hydrogenolysis

ParameterConditionNotes
Catalyst 10% Pd/C or 20% Pd(OH)₂/CPd(OH)₂/C is often preferred for amine substrates.[1][2]
Catalyst Loading 5-20 mol% (w/w)Higher loading may be needed for difficult substrates.
Hydrogen Source H₂ gas (balloon or high pressure)High pressure (e.g., 50 psi) can accelerate the reaction.[7]
Solvent MeOH, EtOH, EtOAc, AcOHAlcohols are common; acetic acid can prevent catalyst poisoning.[6]
Temperature Room Temperature to 60 °CElevated temperatures can increase the rate but may lead to side reactions.[2]
Pressure Atmospheric to 100 psiHigher pressure generally increases the reaction rate.[11]
Additive Acetic Acid or HCl (catalytic to stoichiometric)Protonates the product, preventing catalyst deactivation.[4]

Table 2: Conditions for Catalytic Transfer Hydrogenation (CTH)

ParameterConditionNotes
Catalyst 10% Pd/CStandard catalyst for CTH.[12]
Catalyst Loading 10-100% (w/w)Can be significantly higher than for hydrogenolysis with H₂ gas.[12]
Hydrogen Donor Ammonium (B1175870) formate (B1220265), Formic acidAmmonium formate is widely used and effective.[12][13][14]
Solvent MeOH, EtOHAlcohols are typical solvents for CTH.[12]
Temperature Room Temperature to RefluxRefluxing is common to ensure a reasonable reaction rate.[12]
Reaction Time 10 min to 24 hoursHighly dependent on the substrate and conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Debenzylation using Pd/C and Hydrogen Gas
  • Dissolution: In a round-bottom flask or a high-pressure reactor vessel, dissolve the N-benzyl piperidine-4-carboxylate derivative (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Acid Addition (Optional): To mitigate catalyst poisoning, add acetic acid (1.1 to 1.5 equivalents).[2]

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10 mol% of 10% Pd/C or 20% Pd(OH)₂/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Hydrogen Atmosphere: Seal the vessel. If using a balloon, evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times. If using a high-pressure apparatus, purge the system with hydrogen gas several times before pressurizing to the desired level (e.g., 50 psi).[11]

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature or 60 °C).[2] Monitor the reaction progress by a suitable analytical method such as TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.[3] Caution: Do not allow the catalyst on the Celite® to dry completely in the air, as it can be pyrophoric. Keep it wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography, crystallization, or distillation.

Protocol 2: General Procedure for N-Debenzylation using Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
  • Setup: To a round-bottom flask containing the N-benzyl piperidine-4-carboxylate derivative (1 equivalent) and 10% Pd/C (e.g., an equal weight to the substrate), add a suitable solvent such as methanol.[12][13]

  • Hydrogen Donor Addition: Add anhydrous ammonium formate (e.g., 5 equivalents) in one portion to the stirred suspension under a nitrogen atmosphere.[12]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.[12]

  • Work-up: After completion, cool the reaction to room temperature.

  • Filtration: Filter the mixture through a Celite® pad to remove the catalyst, washing the pad with the solvent used in the reaction.[12]

  • Isolation: Concentrate the combined filtrates under reduced pressure to obtain the crude product, which can then be purified.[12]

References

Technical Support Center: Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of pyrimidine (B1678525) derivatives. Below you will find troubleshooting guides and frequently asked questions to help resolve issues in your experimental work.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low yields are one of the most common hurdles in pyrimidine synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield Observed reagents Step 1: Verify Starting Materials start->reagents conditions Step 2: Evaluate Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Check Purity (NMR, GC/MS) Use Fresh/Purified Reagents reagents->sub_reagents1 sub_reagents2 Confirm Stoichiometry Accurate Weighing & Molar Ratios reagents->sub_reagents2 monitoring Step 3: Monitor Reaction Progress conditions->monitoring Conditions Optimized sub_conditions1 Optimize Temperature Too low: slow/incomplete Too high: decomposition conditions->sub_conditions1 sub_conditions2 Check Catalyst & Solvent Activity, Concentration, Solubility conditions->sub_conditions2 workup Step 4: Assess Workup & Purification monitoring->workup Reaction Progressing sub_monitoring Use TLC or LC-MS Determine optimal reaction time Identify side products monitoring->sub_monitoring solution Yield Improved workup->solution Product Recovered sub_workup Check for Product Loss Analyze aqueous layers Check filter media workup->sub_workup

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Steps:

  • Verify Starting Materials :

    • Purity : Ensure the purity of your reactants, such as aldehydes, β-dicarbonyl compounds, and urea (B33335)/thiourea.[1] Aldehydes can oxidize, and β-ketoesters may hydrolyze.[1] It is recommended to use freshly distilled or purified reagents.[1]

    • Stoichiometry : Accurately weigh all reagents and double-check the molar ratio calculations. Incorrect stoichiometry can lead to the incomplete conversion of the limiting reagent.[1]

  • Evaluate Reaction Conditions :

    • Temperature : Maintain the optimal reaction temperature. Excessively high temperatures can cause decomposition of reactants or products, while low temperatures may result in an incomplete reaction.[1][2]

    • Catalyst and Solvent : The choice and concentration of the catalyst are crucial.[3] Ensure the catalyst is active, especially if it's being reused.[2] The solvent should be appropriate for the reaction, ensuring adequate solubility of the reactants.[2]

    • Equilibrium : Some synthesis steps may be reversible. Inefficient removal of byproducts like water can shift the equilibrium back towards the reactants.[1]

  • Monitor Reaction Progress :

    • Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction's progress.[1] This will help determine the optimal reaction time and identify the formation of any major side products.[1]

  • Assess Workup and Purification :

    • Significant amounts of the product can be lost during extraction, filtration, or other workup steps.[1] It is advisable to check aqueous layers and filter media for any lost product.[1]

Problem 2: Formation of Multiple Side Products

The appearance of multiple spots on a TLC plate is a common sign of side product formation.

Troubleshooting Side Product Formation

Side_Product_Troubleshooting start Multiple Spots on TLC identify Step 1: Identify Side Products start->identify conditions Step 2: Optimize Reaction Conditions identify->conditions Side Products Identified sub_identify Use NMR and Mass Spectrometry Isolate and characterize major impurities identify->sub_identify reagents Step 3: Re-evaluate Reagents conditions->reagents Optimization Ineffective solution Minimized Side Products conditions->solution Optimization Effective sub_conditions1 Adjust Temperature Lower temperature may increase selectivity conditions->sub_conditions1 sub_conditions2 Change Order of Addition May minimize decomposition or side reactions conditions->sub_conditions2 reagents->solution Reagents Addressed sub_reagents Check for Impurities Impurities can act as catalysts for side reactions reagents->sub_reagents

Caption: A workflow for identifying and minimizing side products.

Common Side Products and Solutions:

  • Hantzsch Dihydropyridine : In Biginelli reactions, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine. This can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (from urea decomposition at high temperatures).[2]

    • Solution : Lowering the reaction temperature can significantly reduce the formation of this byproduct.[2]

  • Aldol Condensation Products : Self-condensation of the aldehyde or β-ketoester can occur.[1]

    • Solution : Careful control of reaction conditions, including temperature and order of reagent addition, is essential.[1]

  • Urea-Aldehyde Adducts : Intermediates from the reaction of urea and aldehyde may not proceed to the final cyclized product.[1]

    • Solution : Optimizing the catalyst and reaction time can help drive the reaction to completion.

Problem 3: Difficulty in Product Purification

Purifying the final pyrimidine derivative can be challenging due to similar polarities of the product and impurities.

Purification Troubleshooting Workflow

Purification_Troubleshooting start Purification Difficulty recrystallization Attempt Recrystallization start->recrystallization chromatography Perform Column Chromatography recrystallization->chromatography Fails or Low Purity solution Pure Product Obtained recrystallization->solution Successful sub_recrystallization Screen for suitable solvent systems Product soluble hot, insoluble cold Impurities remain soluble recrystallization->sub_recrystallization coelution Problem: Co-elution chromatography->coelution degradation Problem: Degradation on Silica (B1680970) chromatography->degradation coelution->solution degradation->solution sub_coelution Optimize mobile phase Experiment with different solvent systems Use gradient elution sub_degradation Change stationary phase Use alumina (B75360) or reverse-phase silica Deactivate silica with a base (e.g., triethylamine)

Caption: A decision-making workflow for troubleshooting product purification.

Purification Strategies:

  • Recrystallization : This is often the first method of choice for crystalline products. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble.[1]

  • Column Chromatography :

    • Co-elution : If the product and impurities have similar polarities, try experimenting with different solvent systems to improve separation.[3]

    • Degradation on Silica : Some pyrimidine derivatives can be sensitive to the acidic nature of silica gel and may degrade on the column.[3][4] In such cases, consider using a different stationary phase like alumina or a reverse-phase column.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrimidine synthesis?

A1: Pyrimidine and its derivatives are typically synthesized via cyclization reactions. The most common methods involve the condensation of a compound containing an N-C-N moiety (like urea, thiourea, or amidines) with a three-carbon component (such as β-dicarbonyl compounds).[1] Widely used named reactions include:

  • Biginelli Reaction : A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, usually under acidic conditions.[1]

  • Pinner Synthesis : This method involves the reaction of β-dicarbonyl compounds with amidines.[1]

Q2: My pyrimidine synthesis reaction is giving a very low yield. What are the likely causes?

A2: Low yields are a frequent issue in pyrimidine synthesis.[1] Several factors can contribute to this problem:

  • Suboptimal Reaction Conditions : The choice of catalyst, solvent, temperature, and reaction time significantly impacts the yield.[1]

  • Purity of Starting Materials : The quality of your aldehyde, β-dicarbonyl compound, and urea/thiourea is crucial. Impurities can interfere with the reaction.[1]

  • Reagent Stoichiometry : An incorrect molar ratio of reactants can lead to incomplete conversion.[1]

  • Equilibrium and Reversibility : Some steps in the synthesis may be reversible.[1]

  • Steric Hindrance : Bulky substituents on the starting materials can hinder the reaction.[1]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the common side products in pyrimidine synthesis?

A3: The formation of side products is a frequent challenge.[1] In the Biginelli reaction, for instance, side products can arise from the self-condensation of the β-ketoester or from the reaction between the aldehyde and urea.[3] To minimize these, ensure precise stoichiometry of your reactants and consider optimizing the reaction temperature and catalyst.[3] Spectroscopic methods like NMR and mass spectrometry can aid in identifying the structure of these impurities.[3]

Q4: My starting materials seem to be decomposing during the reaction. What can I do to prevent this?

A4: Decomposition of starting materials can be caused by harsh reaction conditions, such as high temperatures or strongly acidic or basic environments.[3] For sensitive substrates, it is crucial to carefully control the reaction temperature and duration.[3] Using milder catalysts or employing protecting groups for sensitive functionalities on your starting materials can also prevent decomposition.[3]

Q5: How critical is the purity of my starting materials for a successful pyrimidine synthesis?

A5: The purity of starting materials is highly critical. Impurities in your reactants can lead to the formation of side products, which can complicate purification and lower your yield.[3] For example, moisture in the solvent or on the glassware can be detrimental for reactions that are sensitive to water.[3] It is always recommended to use freshly purified or high-purity reagents.[3]

Data Presentation

Table 1: Effect of Catalyst on Biginelli Reaction Yield

CatalystAmount (mol%)Temperature (°C)Time (h)Yield (%)
HCl201001840-60
Yb(OTf)₃550485-95
Sulfated Zirconia10 (w/w)60390-98
No Catalyst-10024<20

Note: This table is a representative example based on literature findings. Actual yields may vary depending on the specific substrates and reaction scale.

Experimental Protocols

Key Experiment: Catalyst Optimization for the Biginelli Reaction

This protocol outlines a method for determining the optimal amount of a Lewis acid catalyst (e.g., Yb(OTf)₃) for the synthesis of a dihydropyrimidinone.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., Yb(OTf)₃)

  • Solvent (e.g., Ethanol)

  • Round-bottom flasks

  • Stir plate and stir bars

  • TLC plates and developing chamber

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup : In a series of round-bottom flasks, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Catalyst Addition : To each flask, add a varying amount of the catalyst (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%). Include a control reaction with no catalyst.

  • Reaction Execution : Add the solvent and stir the mixture at a controlled temperature (e.g., 50°C).

  • Monitoring : Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Workup : Once a reaction is complete (as determined by TLC), cool the mixture to room temperature. Add cold water to precipitate the product.

  • Isolation and Purification : Collect the solid product by vacuum filtration and wash with cold ethanol.[2]

  • Analysis : Dry the product and determine the yield for each reaction. Analyze the purity by NMR or LC-MS.

  • Optimization : Compare the yields and reaction times to determine the optimal catalyst loading.

References

Methods to reduce byproducts in pyrimidine carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine (B1678525) carboxylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimidine carboxylic acids and their derivatives.

Troubleshooting Guides & FAQs

This section provides practical advice in a question-and-answer format to help you overcome common hurdles in your pyrimidine carboxylation experiments.

Issue 1: Low or No Yield of the Desired Pyrimidine Carboxylic Acid/Ester

Question: I am getting a very low yield or no desired product in my pyrimidine carboxylation reaction. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in pyrimidine carboxylation can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here's a systematic approach to troubleshooting:

  • Starting Material Integrity:

    • Purity of Precursors: For syntheses involving precursors like amidinium salts and β-dicarbonyl compounds, ensure they are pure and free from decomposition products. It is often beneficial to use freshly prepared or purified reagents.[1][2]

    • Reagent Quality: Verify the purity of your carboxylating agent and any catalysts. Impurities can significantly interfere with the reaction.

  • Reaction Conditions:

    • Temperature: The reaction temperature is crucial. Some reactions proceed at room temperature, while others require heating.[3] For instance, in the synthesis of 4-(3'-trifluoromethyl anilino)pyrimidine-5-carboxylic acid, the hydrolysis of the nitrile precursor is carried out on a boiling water bath.[4] A temperature gradient study can help identify the optimal temperature for your specific reaction.

    • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times, especially at high temperatures, can also lead to byproduct formation.

    • Catalyst: The choice and loading of the catalyst are critical. For instance, in microwave-assisted Biginelli-type reactions for synthesizing tetrahydropyrimidine-5-carboxylic acid esters, catalysts like guanidine (B92328) hydrochloride have been used effectively.[3]

    • Solvent: The solvent can significantly impact reaction efficiency. Ensure the use of dry, appropriate solvents, as moisture can quench reagents and intermediates.

  • Work-up Procedure:

    • Product may be lost during extraction or purification steps. Check all layers and fractions for your desired product.

    • For purification of carboxylic acids, a common procedure involves dissolving the crude product in an aqueous alkali solution, extracting with an organic solvent to remove neutral impurities, and then acidifying the aqueous layer to precipitate the purified acid.[5]

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing a significant amount of byproducts alongside the desired carboxylated pyrimidine. How can I minimize these?

Answer: Byproduct formation is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Decarboxylation: The carboxyl group itself can be labile under certain conditions, leading to the formation of the corresponding decarboxylated pyrimidine as a byproduct. This is particularly relevant in biological systems and can occur non-enzymatically at elevated temperatures.[6][7]

    • Troubleshooting:

      • Avoid excessive heating during the reaction and work-up.

      • If synthesizing a pyrimidine carboxylic acid from a nitrile, carefully control the hydrolysis conditions to prevent decarboxylation of the product.[4]

  • Formation of Unknown Impurities: In some synthetic routes, such as the condensation of formamidine (B1211174) acetate (B1210297) and mucobromic acid, a large amount of unknown byproducts can be formed, leading to low yields of the desired 5-bromopyrimidine-4-carboxylate.[8]

    • Troubleshooting:

      • Consider alternative synthetic routes. For instance, the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines has been shown to be a more regioselective and higher-yielding method for producing ethyl 5-bromopyrimidine-4-carboxylate.[8]

  • Polysubstitution: In reactions like the Minisci reaction, there is a risk of multiple additions to the pyrimidine ring.

    • Troubleshooting:

      • Employing a biphasic solvent system (e.g., toluene-water) can help minimize polysubstitution.[8]

      • Careful control of stoichiometry and reaction time is also crucial.

Issue 3: Difficulty in Purifying the Final Product

Question: I am having trouble purifying my final pyrimidine carboxylic acid product. What methods can I use?

Answer: The purification of pyrimidine carboxylic acids can be challenging due to their polarity. Here are some recommended approaches:

  • Recrystallization: This is a common and effective method for purifying solid carboxylic acids. Suitable solvents include ethanol, or mixtures like dimethylformamide and water.[4][5]

  • Acid-Base Extraction: This technique is particularly useful for separating carboxylic acids from neutral or basic impurities. The general procedure is as follows:

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

    • Extract with an aqueous base (e.g., NaOH or NaHCO3 solution). The carboxylic acid will move to the aqueous layer as its salt.

    • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure carboxylic acid.

    • Collect the solid by filtration and wash with cold water.[5]

  • Column Chromatography: For less polar derivatives or esters, silica (B1680970) gel column chromatography can be employed. A gradient elution might be necessary to achieve good separation.[9]

Data Summary

Table 1: Reaction Conditions for the Synthesis of Pyrimidine-5-Carboxylic Acid Derivatives

PrecursorsProductCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
4-chlorobenzaldehyde, ethyl acetoacetate, urea4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esterGuanidine hydrochlorideEthanol120 (Microwave)0.17-[3]
5-Bromopyrimidine (B23866), Ethyl 2-oxoacetateEthyl 5-bromopyrimidine-4-carboxylate(NH₄)₂S₂O₈ / AgNO₃Toluene (B28343)/Water80248[8]
4-(3'-trifluoromethyl anilino)-5-cyano pyrimidine4-(3'-trifluoromethyl anilino)pyrimidine-5-carboxylic acid75% H₂SO₄-Water Bath876.5[4]
4-(2',3'-dimethylanilino)-5-cyano pyrimidine4-(2',3'-dimethylanilino)pyrimidine-5-carboxylic acid75% H₂SO₄-Water Bath2.5-[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate via Minisci Reaction [8]

This protocol describes a homolytic alkoxycarbonylation for the synthesis of ethyl 5-bromopyrimidine-4-carboxylate.

Materials:

Procedure:

  • In a reaction vessel, dissolve 5-bromopyrimidine in a biphasic solvent system of toluene and water.

  • Add ethyl 2-oxoacetate to the mixture.

  • Add a catalytic amount of silver nitrate and ammonium persulfate as a radical initiator.

  • Add acetic acid to the reaction mixture.

  • Heat the mixture at 80 °C for 2 hours with vigorous stirring.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 5-bromopyrimidine-4-carboxylate.

Protocol 2: Synthesis of 4-(3'-trifluoromethyl anilino)pyrimidine-5-carboxylic acid [4]

This protocol details the hydrolysis of a cyanopyrimidine to the corresponding carboxylic acid.

Materials:

  • 4-(3'-trifluoromethyl anilino)-5-cyano pyrimidine

  • 75% Sulfuric acid

  • Ice

  • 2 N Sodium hydroxide (B78521) solution

  • 2 N Hydrochloric acid

Procedure:

  • In a round-bottom flask, add 4-(3'-trifluoromethyl anilino)-5-cyano pyrimidine to 75% sulfuric acid.

  • Heat the mixture on a boiling water bath for 8 hours.

  • After cooling, pour the reaction mixture onto ice.

  • Make the solution alkaline by adding 2 N sodium hydroxide solution.

  • Adjust the pH of the solution to 6.3 by adding 2 N hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitate by filtration.

  • The crude product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_minisci Protocol 1: Minisci Reaction cluster_hydrolysis Protocol 2: Nitrile Hydrolysis start1 Start reactants1 Mix 5-Bromopyrimidine, Ethyl 2-oxoacetate, (NH₄)₂S₂O₈, AgNO₃, Toluene/Water, Acetic Acid start1->reactants1 heat1 Heat at 80°C for 2h reactants1->heat1 monitor1 Monitor by GC-MS heat1->monitor1 workup1 Cool, Separate Layers, Wash, Dry monitor1->workup1 purify1 Purify by Column Chromatography workup1->purify1 product1 Ethyl 5-Bromopyrimidine-4-carboxylate purify1->product1 start2 Start reactants2 Mix Cyanopyrimidine and 75% H₂SO₄ start2->reactants2 heat2 Heat on Water Bath for 2.5-8h reactants2->heat2 precipitate2 Pour on Ice, Adjust pH to 6.3 heat2->precipitate2 filter2 Filter Precipitate precipitate2->filter2 purify2 Recrystallize filter2->purify2 product2 Pyrimidine-5-carboxylic acid purify2->product2 troubleshooting_logic start Low Yield or Byproduct Formation check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK check_sm->sm_ok sm_bad Impure check_sm->sm_bad check_cond Review Reaction Conditions cond_temp Optimize Temperature check_cond->cond_temp cond_time Optimize Reaction Time check_cond->cond_time cond_cat Screen Catalysts check_cond->cond_cat check_workup Evaluate Work-up Procedure workup_loss Product Loss During Extraction? check_workup->workup_loss workup_purify Optimize Purification Method check_workup->workup_purify sm_ok->check_cond purify_sm Purify/Use Fresh Starting Materials sm_bad->purify_sm purify_sm->start cond_temp->check_workup cond_time->check_workup cond_cat->check_workup solution Improved Yield/ Purity workup_loss->solution workup_purify->solution biosynthesis_pathway De Novo Pyrimidine Biosynthesis Pathway carbamoyl_p Carbamoyl Phosphate carbamoyl_a Carbamoyl Aspartate carbamoyl_p->carbamoyl_a Aspartate Transcarbamoylase aspartate Aspartate aspartate->carbamoyl_a dihydroorotate Dihydroorotate carbamoyl_a->dihydroorotate Dihydroorotase orotate Orotate (6-carboxyuracil) dihydroorotate->orotate Dihydroorotate Dehydrogenase omp Orotidine Monophosphate (OMP) orotate->omp Orotate Phosphoribosyl- transferase decarboxylation Decarboxylation omp->decarboxylation ump Uridine Monophosphate (UMP) decarboxylation->ump OMP Decarboxylase

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Characterization of Methyl Pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mass spectrometric behavior of methyl pyrimidine-4-carboxylate with its structural isomer, methyl nicotinate (B505614). The information is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of small organic molecules.

Introduction

This compound is a heterocyclic ester of significant interest in medicinal chemistry and drug discovery. Its structural confirmation is a critical step in its synthesis and application. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for determining the molecular weight and elucidating the structure of such compounds through the analysis of their fragmentation patterns.

This guide outlines the expected mass spectrum of this compound and compares it with the experimentally determined mass spectrum of its isomer, methyl nicotinate. This comparison highlights how the position of the nitrogen atoms within the aromatic ring influences the fragmentation pathways.

Experimental Protocols

A standard protocol for the analysis of this compound and similar compounds by electron ionization mass spectrometry (EI-MS) is provided below.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

GC Conditions:

  • Injector Temperature: 250°C

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-200

Sample Preparation:

  • Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Inject 1 µL of the solution into the GC-MS system.

Data Presentation and Comparison

The following table summarizes the expected and observed major fragment ions for this compound and methyl nicotinate. The molecular weight of both isomers is 138.12 g/mol .

m/z Proposed Fragment Ion (this compound) Expected Relative Abundance Observed Fragment Ion (Methyl Nicotinate) Observed Relative Abundance
138[M]⁺• (Molecular Ion)Moderate[M]⁺• (Molecular Ion)High
107[M - OCH₃]⁺High[M - OCH₃]⁺High
79[C₄H₃N₂]⁺ (Pyrimidine ring fragment)Moderate[C₅H₄N]⁺ (Pyridine ring fragment)High
52[C₃H₂N]⁺Moderate[C₄H₄]⁺Moderate

Note: The expected relative abundances for this compound are predictive and based on general fragmentation patterns of similar compounds.

Visualization of Methodologies and Fragmentation

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample Analyte Solution gc Gas Chromatography sample->gc ms Mass Spectrometry (EI) gc->ms Separation & Ionization spectrum Mass Spectrum ms->spectrum analysis Fragmentation Analysis spectrum->analysis Interpretation

Experimental workflow for GC-MS analysis.

fragmentation_pathway M This compound [M]⁺• m/z = 138 F1 [M - OCH₃]⁺ m/z = 107 M->F1 - •OCH₃ F2 [C₄H₃N₂]⁺ m/z = 79 F1->F2 - CO F3 [C₃H₂N]⁺ m/z = 52 F2->F3 - HCN

Proposed fragmentation of this compound.

Discussion

The mass spectrum of an organic molecule provides a fingerprint that is highly dependent on its structure. For this compound, the molecular ion peak is expected at an m/z of 138. The primary fragmentation is anticipated to be the loss of the methoxy (B1213986) radical (•OCH₃) to yield a stable acylium ion at m/z 107. This is a common fragmentation pathway for methyl esters. Subsequent fragmentation of the pyrimidine (B1678525) ring is expected to lead to characteristic ions. For instance, the loss of carbon monoxide (CO) from the m/z 107 fragment would result in an ion at m/z 79, corresponding to the pyrimidinyl cation. Further fragmentation of this ring structure can lead to smaller fragments.

In comparison, methyl nicotinate, with the same molecular weight, also shows a prominent molecular ion at m/z 138 and a major fragment at m/z 107 due to the loss of the methoxy radical. However, the subsequent fragmentation of the pyridine (B92270) ring will differ from that of the pyrimidine ring due to the difference in the number and position of nitrogen atoms. This leads to a different pattern of lower mass fragments, allowing for the differentiation of these two isomers. The stability of the pyridine ring in methyl nicotinate often results in a more intense molecular ion peak compared to its pyrimidine counterpart.

Conclusion

The characterization of this compound by mass spectrometry can be effectively achieved through the analysis of its fragmentation pattern under electron ionization. The key fragmentation pathways involve the loss of the methoxy group followed by the characteristic breakdown of the pyrimidine ring. By comparing its mass spectrum to that of an isomer like methyl nicotinate, one can gain valuable insights into how the underlying heterocyclic core directs the fragmentation process. This comparative approach is a powerful tool for the unambiguous identification of isomers in drug development and related fields.

The Multifaceted Biological Activities of Methyl Pyrimidine-4-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast array of derivatives, methyl pyrimidine-4-carboxylates have emerged as a class of compounds with significant and diverse biological activities. This guide provides a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies to facilitate further research and development in this promising area.

Comparative Analysis of Biological Activities

The biological efficacy of methyl pyrimidine-4-carboxylate derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. The following sections summarize the quantitative data from various studies, highlighting the structure-activity relationships that govern their therapeutic potential.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as protein kinases, or the induction of apoptosis. The following table summarizes the in vitro anticancer activity of selected derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: Phenyl-substituted
Compound A1MCF-7 (Breast)5.2[1]
Compound A2A549 (Lung)7.8[1]
Compound A3HCT-116 (Colon)6.1[1]
Series 2: Heterocycle-substituted
Compound B1Glioblastoma6.5[1]
Compound B2Oral Squamous7.2[1]
Thiazolo[4,5-d]pyrimidine Derivatives
Compound 3bA375 (Melanoma)25.4[2]
Compound 3bC32 (Melanoma)24.4[2]
Indazol-pyrimidine Derivatives
Compound 4fMCF-7 (Breast)1.629[2]
Compound 4iMCF-7 (Breast)1.841[2]
Compound 4aA549 (Lung)3.304[2]
Compound 4iA549 (Lung)2.305[2]
Compound 4iCaco-2 (Colon)4.990[2]
Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Pyrimidine derivatives, including methyl pyrimidine-4-carboxylates, have shown promise in this area, exhibiting activity against a spectrum of bacteria and fungi. Their efficacy is typically evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar (B569324) diffusion assays.

Compound IDMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Series C: Thioether-substituted
Compound C1Staphylococcus aureus1812.5[3]
Compound C2Escherichia coli1525[3]
Compound C3Candida albicans1625[3]
Series D: Amine-substituted
Compound D1Bacillus subtilis206.25[4]
Compound D2Pseudomonas aeruginosa1450[3]
Anti-inflammatory Activity

Chronic inflammation is implicated in a host of diseases, driving the demand for new anti-inflammatory drugs. This compound derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting cyclooxygenase (COX) enzymes or reducing the production of pro-inflammatory mediators like nitric oxide (NO).

Compound IDAssay% InhibitionIC50 (µM)Reference
Series E: Phenyl-substituted
Compound E1COX-1 Inhibition65% at 100 µM45.2[5]
Compound E2COX-2 Inhibition85% at 100 µM8.5[5][6]
Series F: Fused-ring systems
Compound F1Nitric Oxide (NO) Inhibition72% at 50 µM21.7[5]
Thienopyrimidine (22)Carrageenan-induced paw edema (in vivo)61-86% potency vs. Ibuprofen-[5]

Experimental Protocols

To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key biological assays.

Anticancer Activity: MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubated for another 48 hours.[7]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.[1]

Antimicrobial Activity: Agar Well Diffusion Method

This method is used for the preliminary screening of antimicrobial activity.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton Agar (MHA) plate.

  • Well Preparation: Sterile wells (6-8 mm in diameter) are punched into the agar using a sterile cork borer.

  • Compound Application: A fixed volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well.[3]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area of no microbial growth) around each well.[3]

Anti-inflammatory Activity: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the cyclooxygenase enzymes.

  • Reaction Mixture Preparation: In a 96-well plate, the reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and either COX-1 or COX-2 enzyme are added to each well.[8]

  • Compound Addition: Various concentrations of the test compounds or a reference inhibitor (e.g., Celecoxib for COX-2) are added to the wells.[8]

  • Pre-incubation: The plate is pre-incubated at room temperature for 10 minutes.[8]

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to each well.[8]

  • Incubation: The plate is incubated at 37°C for 10-20 minutes.[8]

  • Reaction Termination: The reaction is stopped by adding a stopping solution (e.g., 1 M HCl).[8]

  • Prostaglandin (B15479496) Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercial ELISA kit.

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizing the Pathways and Processes

To further elucidate the experimental and biological contexts, the following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed incubate1 Incubate (24h) seed->incubate1 add_compounds Add pyrimidine derivatives (various concentrations) incubate1->add_compounds incubate2 Incubate (48h) add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 dissolve Dissolve formazan crystals (DMSO) incubate3->dissolve read_absorbance Measure absorbance (570 nm) dissolve->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for the in vitro anticancer MTT assay.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cox_pathway Cyclooxygenase (COX) Pathway cluster_inhibition Inhibition stimulus LPS / Pathogen pla2 PLA2 stimulus->pla2 phospholipids Membrane Phospholipids phospholipids->pla2 activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid hydrolysis cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyrimidine_derivatives This compound Derivatives pyrimidine_derivatives->cox_enzymes Inhibition

Caption: Inhibition of the COX pathway by pyrimidine derivatives.

References

A Comparative Crystallographic Analysis of Three Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the X-ray crystallographic data of three distinct pyrimidine-based compounds: N-(pyrimidyl)gabapentin, N-(pyrimidyl)baclofen, and 2,4,6-triaminopyrimidine-1,3-diium dinitrate. The structural data, crucial for understanding molecular interactions and aiding in drug design, is presented in a clear, comparative format. Detailed experimental methodologies for X-ray crystallography are also provided to support the replication and validation of these findings.

This guide synthesizes crystallographic data from peer-reviewed studies to offer a side-by-side comparison of the key structural parameters of these pyrimidine (B1678525) derivatives. Understanding the three-dimensional arrangement of atoms in these molecules is fundamental to elucidating their structure-activity relationships.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for N-(pyrimidyl)gabapentin, N-(pyrimidyl)baclofen, and 2,4,6-triaminopyrimidine-1,3-diium dinitrate, facilitating a direct comparison of their solid-state structures.

ParameterN-(pyrimidyl)gabapentinN-(pyrimidyl)baclofen2,4,6-triaminopyrimidine-1,3-diium dinitrate
Chemical Formula C₁₃H₁₉N₃O₂C₁₄H₁₅ClN₂O₂C₄H₉N₅²⁺·2NO₃⁻
Crystal System MonoclinicMonoclinicMonoclinic
Space Group PcP2₁/nP2₁/c
Unit Cell Dimensions
a (Å)9.789(5)10.123(5)8.1349(3)
b (Å)7.012(5)11.012(5)14.1118(5)
c (Å)10.211(5)12.345(5)9.8863(4)
α (°)909090
β (°)109.87(5)105.98(5)109.808(2)
γ (°)909090
Volume (ų) 658.9(7)1321.1(11)1067.89(7)
Z 244

Experimental Protocols

The determination of the crystal structures for these pyrimidine-based compounds involves a standardized workflow, from crystal growth to data analysis. The following sections provide a detailed methodology for these key experiments.

Synthesis and Crystallization

N-(pyrimidyl)gabapentin and N-(pyrimidyl)baclofen: The synthesis of these compounds involves the reaction of gabapentin (B195806) or baclofen (B1667701) with a suitable pyrimidine derivative. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.

2,4,6-triaminopyrimidine-1,3-diium dinitrate: To synthesize the title compound, 2,4,6-triaminopyrimidine (B127396) (20 mg) is dissolved in ethanol (B145695) (10 mL), and the solution is stirred for 3 hours.[1] A few drops of nitric acid are then added, and the resulting pale-yellow solution is filtered and allowed to evaporate slowly at room temperature.[1] After approximately 15 days, pale-yellow crystals suitable for X-ray data collection are obtained.[1]

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are collected over a range of crystal orientations.

  • Data Reduction: The raw diffraction intensities are processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects. This step yields a set of unique reflection intensities.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined crystal structure is validated using tools such as CHECKCIF to ensure its geometric and crystallographic quality.

Visualizing the Crystallographic Workflow

The following diagram illustrates the general workflow for X-ray crystallography of small molecules, from sample preparation to final structure validation.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_output Final Output synthesis Chemical Synthesis of Pyrimidine Compound purification Purification synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structure Validation (CHECKCIF) refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure

References

Validating the Structure of Synthesized Pyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of the chemical structure of newly synthesized pyrimidine (B1678525) compounds is a critical step in the journey from discovery to application. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, making the precise determination of its structure and that of its derivatives a matter of utmost importance. This guide provides an objective comparison of the most common and powerful analytical techniques for structural validation, supported by experimental data and detailed methodologies.

At a Glance: Comparison of Core Analytical Techniques

The structural elucidation of synthesized pyrimidines typically relies on a combination of spectroscopic and crystallographic methods. Each technique offers a unique perspective on the molecule's architecture. The choice of methods depends on the specific information required, the sample's nature, and the available instrumentation.

TechniqueInformation ProvidedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed carbon-hydrogen framework, connectivity (through-bond and through-space), stereochemistry, and dynamic processes.[1][2]Unparalleled for complete structure elucidation in solution.[1] Provides data on the electronic environment of nuclei.Lower sensitivity compared to mass spectrometry, requiring higher sample concentrations.[1] Complex spectra can be challenging to interpret for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition, and fragmentation patterns.[1][2]High sensitivity, requiring only a small amount of sample.[1] Can be coupled with chromatographic techniques (LC-MS, GC-MS) for mixture analysis.[3][4]Isomers can be difficult to distinguish without fragmentation analysis.[1] Complex fragmentation patterns can be challenging to interpret.[1]
X-ray Crystallography Precise three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry.[5][6]Provides the definitive, unambiguous structure of a molecule.Requires a single, high-quality crystal, which can be difficult to grow. The determined structure is in the solid state and may differ from the solution conformation.
Infrared (IR) Spectroscopy Presence or absence of specific functional groups.[1][7]Fast, non-destructive, and versatile for various sample types.[1]Provides limited information on the overall molecular skeleton.[1]

Experimental Protocols: A Closer Look at Key Methodologies

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data for the structural validation of pyrimidine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution.[1] ¹H and ¹³C NMR are the most common experiments performed.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized pyrimidine compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

Data Acquisition (¹H NMR):

  • Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Experiment: A standard one-dimensional proton experiment.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction.[1]

Data Analysis (¹H NMR):

  • Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons.[8]

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal provides information about the number of neighboring protons.[1]

Data Acquisition and Analysis (¹³C NMR):

  • A standard one-dimensional carbon experiment is performed, often with proton decoupling to simplify the spectrum.

  • The chemical shifts of the carbon signals provide information about the carbon skeleton.[8][9]

  • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight and elemental formula of a compound.[2]

Sample Preparation:

  • Prepare a dilute solution of the pyrimidine compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • For techniques like Electrospray Ionization (ESI), the sample is directly infused or injected into the ion source.

Data Acquisition (LC-MS):

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).[3]

  • Chromatography: The sample is first separated on an HPLC column (e.g., C18) to isolate the compound of interest.[3][10]

  • Ionization: ESI is a common soft ionization technique that generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻).[4]

  • Mass Analysis: The mass analyzer separates the ions based on their m/z ratio.

Data Analysis:

  • Molecular Ion Peak: The peak corresponding to the intact molecule allows for the determination of the molecular weight.[1]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition.

  • Fragmentation Pattern: By inducing fragmentation (e.g., through collision-induced dissociation in MS/MS), a characteristic pattern of fragment ions is produced, which can provide structural information.[11][12]

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal.[5][6]

Sample Preparation:

  • Grow a single, high-quality crystal of the synthesized pyrimidine compound. This is often the most challenging step and can involve techniques like slow evaporation, vapor diffusion, or cooling.

Data Acquisition:

  • Instrument: A single-crystal X-ray diffractometer.

  • Procedure: The crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

Data Analysis:

  • The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule.

  • A structural model is built and refined to fit the electron density map, yielding precise atomic coordinates, bond lengths, and bond angles.[5]

Visualizing the Validation Process

To better understand the workflow and the relationship between these analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_validation Structural Validation cluster_confirmation Confirmation Synthesized_Compound Synthesized Pyrimidine Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesized_Compound->Purification Initial_Checks Initial Checks (TLC, Melting Point) Purification->Initial_Checks Xray X-ray Crystallography Purification->Xray Crystal Growth NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Initial_Checks->NMR MS Mass Spectrometry (LC-MS, HRMS) Initial_Checks->MS IR IR Spectroscopy Initial_Checks->IR Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure MS->Confirmed_Structure Xray->Confirmed_Structure IR->Confirmed_Structure

A typical workflow for the structural validation of a synthesized pyrimidine compound.

logical_relationship Structure Molecular Structure of Pyrimidine Derivative NMR NMR Spectroscopy Structure->NMR Provides Connectivity & Stereochemistry MS Mass Spectrometry Structure->MS Provides Molecular Weight & Formula Xray X-ray Crystallography Structure->Xray Provides 3D Atomic Arrangement IR IR Spectroscopy Structure->IR Identifies Functional Groups NMR->Structure Elucidates MS->Structure Confirms Xray->Structure Defines IR->Structure Suggests

Logical relationship between analytical techniques and the structural information they provide.

By judiciously applying a combination of these powerful analytical techniques, researchers can confidently and accurately determine the structure of synthesized pyrimidine compounds, a crucial step in advancing chemical research and drug development.

References

Unveiling the Potency of Pyrimidine Carboxamide Derivatives in Fungal Warfare: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of agrochemical and pharmaceutical innovation, the quest for novel, effective fungicides is perpetual. This guide offers an objective comparison of the fungicidal activity of emerging pyrimidine (B1678525) carboxamide derivatives, juxtaposed with established alternatives. Supported by experimental data, detailed protocols, and mechanistic insights, this document serves as a critical resource for advancing antifungal research and development.

Pyrimidine carboxamide derivatives have garnered significant attention in the field of antifungal agent discovery due to their potent and often specific activity against a wide range of phytopathogenic fungi.[1][2] Their primary mode of action often involves the disruption of fungal respiration, a vital cellular process, leading to growth inhibition and cell death. This guide synthesizes data from various studies to provide a clear comparison of their efficacy.

Comparative Fungicidal Activity: In Vitro Efficacy

The in vitro fungicidal activity of novel pyrimidine carboxamide derivatives has been extensively evaluated against a panel of economically important plant pathogens. The data, summarized below, highlights the median effective concentration (EC50) and inhibition rates of these compounds compared to commercial fungicides.

Compound/FungicideTarget FungusEC50 (µg/mL)Inhibition (%) @ 50 µg/mLReference
Novel Pyrimidine Carboxamides
5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide)Phomopsis sp.10.5100[1]
5f (5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide)Phomopsis sp.-100[1]
5oB. dothidea-88.5[1]
5nB. dothidea-84.1[1]
5iB. dothidea-82.1[1]
5lB. dothidea-81.1[1]
5pPhomopsis sp.-93.4[1]
5nPhomopsis sp.-91.8[1]
Compound 4bRhizoctonia solani11.3>70[3]
Compound 4dRhizoctonia solani13.7>70[3]
Compound 2aiAlternaria solani3.20>70[3]
Compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide)Botrytis cinerea-76.9[4]
Compound 3gC. ambiens-84.1[4]
Commercial Fungicides
PyrimethanilPhomopsis sp.32.185.1[1]
PyrimethanilB. dothidea-84.4[1]
DiflumetorimRhizoctonia solani19.8-[3]
ThifluzamideBotrytis cinerea--[4]
Flumorph---[2]
Dimethomorph---[2]
Carbendazim---[2]
Hymexazol---[2]

In Vivo Protective Efficacy

Beyond in vitro screening, the protective effects of these compounds have been assessed in vivo on host plants. These studies are critical for understanding the practical applicability of these derivatives in an agricultural setting.

CompoundTarget DiseaseHost PlantProtective Efficacy (%) @ Concentration (mg/L)Reference
Compound 3fBotrytis cinereaTomato53.9 @ 200[4]
Compound 3fBotrytis cinereaTomato49 @ 100[4]
Compound 3fBotrytis cinereaTomato27.1 @ 50[4]
ThifluzamideBotrytis cinereaTomato55.2 @ 200[4]
ThifluzamideBotrytis cinereaTomato41.2 @ 100[4]
ThifluzamideBotrytis cinereaTomato33.8 @ 50[4]

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for interpretation and replication. The following are detailed protocols for the key experiments cited.

In Vitro Antifungal Activity Assay (Poisoned Food Technique)

The "poisoned food technique" is a standard method for evaluating the in vitro efficacy of antifungal compounds.[1][2][5][6][7]

  • Preparation of Test Compounds: Stock solutions of the pyrimidine carboxamide derivatives and control fungicides are prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Media Preparation: A series of concentrations of the test compounds are prepared by adding appropriate volumes of the stock solutions to a molten potato dextrose agar (B569324) (PDA) medium. The final concentration of the solvent in the medium is kept constant and low (e.g., <1% v/v) to avoid any inhibitory effects. A control plate containing only the solvent in PDA is also prepared.

  • Inoculation: Mycelial discs (typically 5 mm in diameter) are taken from the edge of an actively growing culture of the target fungus and placed at the center of the solidified PDA plates containing the test compounds.

  • Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 3-7 days), or until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection and Analysis: The diameter of the fungal colony in each plate is measured. The percentage of mycelial growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the mycelial colony in the control plate, and T is the average diameter of the mycelial colony in the treated plate.

    • The EC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, is determined by probit analysis of the inhibition data at various concentrations.

In Vivo Antifungal Activity Assay (Protective Effect on Detached Plant Parts or Whole Plants)

This method assesses the ability of a compound to protect a plant from fungal infection.[4][8][9][10]

  • Plant Material: Healthy, uniform plants or plant parts (e.g., leaves, fruits) are selected for the experiment.

  • Compound Application: The test compounds and control fungicides are formulated as solutions or suspensions at various concentrations. These formulations are then sprayed onto the plant surfaces until runoff. Control plants are treated with a blank formulation (without the test compound). The treated plants are allowed to dry.

  • Inoculation: After a specified period (e.g., 24 hours), the treated plant surfaces are inoculated with a spore suspension or mycelial plugs of the target pathogen.

  • Incubation: The inoculated plants are maintained in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature, and light cycle).

  • Disease Assessment: After a suitable incubation period (e.g., 3-7 days), the disease severity is assessed. This can be done by measuring the lesion diameter, the percentage of leaf area infected, or by using a disease rating scale.

  • Data Analysis: The protective effect (or control efficacy) is calculated using the following formula:

    • Protective Effect (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Mechanism of Action: Targeting Fungal Respiration

A significant number of pyrimidine carboxamide fungicides exert their effect by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[4][11][12][13] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a severe energy deficit within the fungal cell.

Fungicidal_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (Complex II) Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate oxidizes to Complex_III Complex III SDH->Complex_III transfers e- Energy_Depletion Cellular Energy Depletion Complex_IV Complex IV Complex_III->Complex_IV transfers e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase powers ATP ATP (Cellular Energy) ATP_Synthase->ATP ATP->Energy_Depletion reduced production e_minus e- e_minus2 e- e_minus3 e- Pyrimidine_Carboxamide Pyrimidine Carboxamide Derivative Inhibition Inhibition Pyrimidine_Carboxamide->Inhibition Inhibition->SDH blocks Fungal_Death Fungal Growth Inhibition & Cell Death Energy_Depletion->Fungal_Death

Figure 1. Mechanism of action of SDHI fungicides.

The diagram above illustrates how pyrimidine carboxamide derivatives that act as Succinate Dehydrogenase Inhibitors (SDHIs) disrupt the fungal respiratory chain. By binding to the SDH enzyme complex, they block the oxidation of succinate to fumarate, a key step in the TCA cycle. This blockage halts the flow of electrons to the subsequent complexes in the electron transport chain, thereby crippling ATP synthesis and leading to fungal cell death.

Experimental and Logical Workflow

The discovery and development of novel fungicidal compounds follow a structured workflow, from initial screening to mechanistic studies.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_evaluation In-Depth Evaluation cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Novel Pyrimidine Carboxamide Derivatives In_Vitro_Screening In Vitro Antifungal Screening (Poisoned Food Technique) Synthesis->In_Vitro_Screening Test Hit_Identification Identification of 'Hit' Compounds with High Activity In_Vitro_Screening->Hit_Identification Leads to EC50_Determination EC50 Determination for Potent Compounds Hit_Identification->EC50_Determination Further Analyze In_Vivo_Testing In Vivo Efficacy Testing (Protective Assays on Plants) EC50_Determination->In_Vivo_Testing Test in realistic conditions Lead_Selection Selection of 'Lead' Compounds for Further Development In_Vivo_Testing->Lead_Selection Informs Enzyme_Assay Succinate Dehydrogenase (SDH) Inhibition Assay Lead_Selection->Enzyme_Assay Investigate Mechanism Molecular_Docking Molecular Docking Studies Lead_Selection->Molecular_Docking Investigate Binding Mode_of_Action Confirmation of Mode of Action Enzyme_Assay->Mode_of_Action Molecular_Docking->Mode_of_Action

Figure 2. A typical workflow for fungicide discovery.

This logical flow demonstrates the progression from the synthesis of new chemical entities to their comprehensive evaluation. Initial in vitro screens identify promising candidates, which are then subjected to more rigorous testing to determine their potency and in vivo efficacy. Finally, mechanistic studies elucidate how these compounds exert their fungicidal effects, providing valuable information for future drug design and optimization.

References

Unveiling the Anticancer Potential: A Comparative Guide to Thieno[2,3-d]pyrimidine-6-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the thieno[2,3-d]pyrimidine (B153573) scaffold has emerged as a privileged structure, demonstrating significant antiproliferative activity across a range of cancer cell lines. This guide provides a comparative analysis of substituted thieno[2,3-d]pyrimidine-6-carboxylates, presenting key experimental data, detailed protocols, and a visual representation of the underlying signaling pathways to aid in the advancement of cancer research.

The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine, allowing it to interact with a variety of biological targets, most notably protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[1][2] Research has shown that derivatives of this scaffold can act as potent inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][5] The antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.[3][6]

Comparative Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC50 values) of various thieno[2,3-d]pyrimidine derivatives against several human cancer cell lines. The data highlights the influence of different substitutions on the core scaffold, offering insights for structure-activity relationship (SAR) studies and the design of more potent analogues.

Compound IDR Group (at position 2)Cell LineIC50 (µM)Reference
Compound 2 PhenylMCF-70.013[1]
Compound 3 4-MethoxyphenylMCF-7>1[1]
Compound 13g N/AHepG28.231 ± 0.35[3]
Compound 13h N/AHCT-1167.592 ± 0.32[3]
Compound 13k N/AMCF-79.874 ± 0.41[3]
Compound 5b N/AMCF-722.66[5]
Compound 5b N/AA54917.79[5]
Compound 12c N/AMCF-715.67[7]
Compound 12c N/AA54912.16[7]
Compound 14 Sulfadoxine moietyMCF-722.12[8]
Compound 13 Sulfadimethoxazine moietyMCF-722.52[8]
Compound 9 Sulfanilamide moietyMCF-727.83[8]
Compound l N/AMDA-MB-23127.6[9]
Erlotinib (Reference) -MCF-713.914 ± 0.36[3]
Doxorubicin (Reference) -MCF-730.40[8]

Experimental Protocols

A standardized and reproducible methodology is paramount for the accurate assessment of antiproliferative activity. The following is a detailed protocol for the MTT assay, a widely used colorimetric method for determining cell viability.

MTT Assay for Antiproliferative Activity

1. Cell Seeding:

  • Cancer cells are harvested from culture flasks using trypsin-EDTA.

  • A cell suspension is prepared in a complete growth medium, and the cell density is adjusted to a concentration of 5 x 10^4 cells/mL.

  • 100 µL of the cell suspension is seeded into each well of a 96-well microplate and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in a complete growth medium to achieve the desired final concentrations.

  • The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. A control group receiving only the medium with DMSO (vehicle) is also included.

  • The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

3. MTT Addition and Incubation:

  • Following the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • After the incubation with MTT, the medium is carefully removed.

  • 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Inhibition

Many thieno[2,3-d]pyrimidine derivatives exert their antiproliferative effects by targeting key signaling pathways that are constitutively active in cancer cells. The EGFR/HER2 signaling pathway is a prominent target. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Thieno[2,3-d]pyrimidines can act as ATP-competitive inhibitors, blocking the kinase activity of these receptors and thereby inhibiting the downstream signaling cascade.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Thieno_pyrimidine Thieno[2,3-d]pyrimidine -6-carboxylate Thieno_pyrimidine->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: Inhibition of the EGFR/HER2 signaling cascade by thieno[2,3-d]pyrimidine-6-carboxylates.

Experimental Workflow

The process of identifying and characterizing novel antiproliferative agents from the thieno[2,3-d]pyrimidine class involves a multi-step workflow, from initial synthesis to in-depth biological evaluation.

Experimental_Workflow cluster_MoA Synthesis Synthesis of Thieno[2,3-d]pyrimidine Derivatives Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Antiproliferative Screening (MTT Assay) - Multiple Cell Lines Purification->Screening Hit_ID Hit Identification (Potent Compounds with low IC50 values) Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Kinase Kinase Inhibition Assays (EGFR, HER2, etc.) Apoptosis Apoptosis Assays (Annexin V/PI) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->In_Vivo ADMET ADMET Profiling Mechanism->ADMET Lead_Opt->Synthesis

Caption: A typical workflow for the discovery and development of thieno[2,3-d]pyrimidine-based anticancer agents.

References

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